Pamufetinib
Beschreibung
inhibits both VEGFR and MET kinase; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNXRYWGDUDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190836-34-0 | |
| Record name | TAS-115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMUFETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pamufetinib mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Pamufetinib in Cancer Cells
Introduction
This compound (TAS-115) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) developed by Taiho Pharmaceutical.[1] It was designed as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Mesenchymal-Epithelial Transition factor (c-Met or HGFR), two key receptor tyrosine kinases implicated in tumor progression, angiogenesis, and metastasis.[1][2] By acting as a Type 1 ATP-competitive inhibitor, this compound blocks the signaling cascades initiated by these receptors, representing a strategic approach to counteract the development of therapeutic resistance often seen with agents that target a single pathway.[1][3] This guide provides a detailed examination of this compound's mechanism of action, supported by preclinical data, and outlines the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Dual Inhibition of VEGFR2 and c-Met
The primary mechanism of action of this compound is the potent and simultaneous inhibition of VEGFR2 and c-Met kinase activity.[4] This dual targeting is significant because cancer cells can develop resistance to VEGFR2 inhibitors through the compensatory activation of the c-Met pathway.[3] By inhibiting both receptors, this compound aims to provide a more durable antitumor response.
-
VEGFR2 Inhibition: Blocks the binding of VEGF, a critical step in angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients. This leads to the inhibition of endothelial cell proliferation and can disrupt the tumor vasculature.[2]
-
c-Met Inhibition: Prevents the binding of its ligand, Hepatocyte Growth Factor (HGF), which is involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a known driver in various cancers and a mechanism of resistance to other targeted therapies.[2][5]
This compound binds to the ATP-binding pocket of these kinases, preventing phosphorylation and the subsequent activation of downstream signaling pathways.[1]
Caption: this compound dually inhibits VEGFR2 and c-Met at the cell membrane.
Quantitative Data: Kinase Inhibition and Antitumor Efficacy
The potency of this compound has been quantified through various in vitro and in vivo studies. Its activity is characterized by low nanomolar IC₅₀ and Kᵢ values against its primary targets and a broad inhibitory profile against other cancer-relevant kinases.
In Vitro Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against recombinant kinases.
| Target Kinase | Parameter | Value (nM) | Reference |
| Recombinant VEGFR2 | IC₅₀ | 30 | [2][4] |
| Recombinant c-Met | IC₅₀ | 32 | [2][4] |
| Recombinant VEGFR2 | Kᵢ | 12 | [2] |
| Recombinant c-Met | Kᵢ | 39 | [2] |
A broader kinase panel screening revealed that this compound inhibits 53 out of 192 kinases with an IC₅₀ of less than 1 µmol/L, including AXL, c-kit, Src, and PDGFR-alpha/beta.[6]
In Vivo Antitumor Activity
Preclinical xenograft models demonstrate the significant antitumor effects of this compound.
| Cancer Model | Dosing | Outcome | Reference |
| MET-amplified human cancer | 8 mg/kg/day | ED₅₀ (50% effective dose) | [2] |
| MET-amplified human cancer | 50 mg/kg/day | Complete prevention of tumor growth during treatment | [2] |
| MET-amplified human cancer | 200 mg/kg/day | 48% tumor regression from initial volume | [2] |
| PC-9/HGF tumors | Not specified | Markedly enhanced antitumor effect of paclitaxel | [7] |
Impact on Cellular Signaling Pathways
By inhibiting VEGFR2 and c-Met, this compound disrupts multiple downstream signaling cascades that are fundamental to cancer cell survival and proliferation. The primary pathways affected are the RAS/MAPK and PI3K/AKT/mTOR pathways.
-
RAS/MAPK Pathway: This pathway regulates gene expression involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: A critical pathway that controls cell growth, metabolism, and survival.[8] Overactivation is a frequent event in many human cancers.[8]
Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis.[9]
Caption: this compound blocks VEGFR2/c-Met, inhibiting PI3K/AKT and RAS/MAPK pathways.
Overcoming Therapeutic Resistance
A key rationale for developing dual inhibitors like this compound is to address acquired resistance. Tumors treated with a VEGFR2-specific inhibitor can upregulate c-Met signaling as a "bypass track" to maintain pro-survival signals.[3][5] this compound's ability to inhibit both pathways simultaneously is designed to close this escape route. This is exemplified by its ability to reverse HGF-induced resistance to the EGFR inhibitor erlotinib in lung cancer cell lines.[2]
Caption: this compound's dual action prevents the c-Met bypass that causes resistance.
Detailed Experimental Protocols
The characterization of this compound relies on a series of standard preclinical assays. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC₅₀ of this compound against a specific recombinant kinase (e.g., VEGFR2).
Methodology:
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer containing ATP (at Kₘ concentration), a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and MgCl₂.
-
Compound Dilution: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, the recombinant VEGFR2 enzyme, and the diluted this compound or DMSO (vehicle control).
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Measurement: Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MET-amplified gastric cancer cells) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, predetermined volume (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound 50 mg/kg, this compound 200 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally, once daily, according to the assigned group.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine significance.
Caption: Standard workflow for assessing in vivo efficacy of this compound.
Conclusion
This compound is a potent, orally available multi-kinase inhibitor whose primary mechanism of action is the dual inhibition of VEGFR2 and c-Met. This dual targeting provides a rational strategy to inhibit key drivers of tumor growth, angiogenesis, and metastasis while simultaneously addressing a known mechanism of acquired resistance to single-pathway TKIs. Preclinical data robustly support its activity, demonstrating low nanomolar potency in vitro and significant tumor growth inhibition in vivo.[2] The broad-spectrum inhibition of other kinases like AXL and PDGFR further contributes to its antitumor profile.[6][7] These findings establish this compound as a promising therapeutic agent, and its clinical development continues to explore its potential in various solid tumors.[10]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (TAS-115) / Otsuka [delta.larvol.com]
- 8. celcuity.com [celcuity.com]
- 9. Frontiers | Cell-cycle and apoptosis related and proteomics-based signaling pathways of human hepatoma Huh-7 cells treated by three currently used multi-RTK inhibitors [frontiersin.org]
- 10. otsuka.com [otsuka.com]
Pamufetinib: A Technical Overview of its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamufetinib (also known as TAS-115) is a potent, orally administered, multi-kinase inhibitor that has demonstrated significant therapeutic potential in preclinical and clinical studies for various cancers and fibrotic diseases. Its primary mechanism of action involves the dual inhibition of vascular endothelial growth factor receptor (VEGFR) and hepatocyte growth factor receptor (c-Met).[1] This targeted approach disrupts critical signaling cascades that drive tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of several receptor tyrosine kinases (RTKs).[1] Its primary targets are VEGFR2 and c-Met, with high potency.[1][2] Additionally, this compound has been shown to inhibit other kinases, including platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R, also known as FMS), and AXL.[1][3] By blocking the autophosphorylation of these receptors, this compound effectively shuts down the initiation of multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on its primary targets and on cancer cell growth.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Recombinant VEGFR2 | Kinase Assay | IC50 | 30 nM | [1][2] |
| Recombinant c-MET | Kinase Assay | IC50 | 32 nM | [1][2] |
| Recombinant PDGFRα | Kinase Assay | IC50 | 0.81 nM | [3] |
| Recombinant PDGFRβ | Kinase Assay | IC50 | 7.1 nM | [3] |
| Recombinant CSF1R | Kinase Assay | IC50 | 15 nM | [3] |
| Yamato-SS (Synovial Sarcoma) | Cell Proliferation (WST-1) | IC50 | 0.52 µM | [2] |
| SYO-1 (Synovial Sarcoma) | Cell Proliferation (WST-1) | IC50 | 7.32 µM | [2] |
| HS-SY-II (Synovial Sarcoma) | Cell Proliferation (WST-1) | IC50 | 2.43 µM | [2] |
Downstream Signaling Pathways Modulated by this compound
The inhibition of VEGFR and c-Met by this compound leads to the downregulation of several key intracellular signaling pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Both VEGFR and c-Met activation are known to trigger the MAPK/ERK pathway.[1] Preclinical studies have confirmed that this compound effectively inhibits this pathway. In synovial sarcoma cell lines, treatment with this compound resulted in a marked suppression of the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[2] This indicates that this compound's blockade of upstream RTKs translates into the successful deactivation of this key downstream proliferative pathway.
References
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pamufetinib: A Technical Deep Dive into Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamufetinib (TAS-115) is an orally administered small molecule inhibitor targeting multiple receptor tyrosine kinases, prominently including vascular endothelial growth factor receptors (VEGFR) and hepatocyte growth factor receptor (c-Met).[1] Its therapeutic potential is being explored in various oncological and fibrotic diseases.[2][3] Understanding the cellular uptake and metabolic fate of this compound is critical for optimizing its therapeutic efficacy, predicting drug-drug interactions, and designing future clinical trials. This technical guide synthesizes the available pharmacokinetic data and provides insights into the probable mechanisms governing its absorption and biotransformation, based on its drug class characteristics.
Pharmacokinetic Profile of this compound
A phase I clinical trial in patients with advanced solid tumors has provided initial pharmacokinetic parameters for this compound. Following oral administration, the drug is rapidly absorbed.[4][5] Key pharmacokinetic data from this study are summarized below.
| Parameter | Value | Conditions |
| Time to Maximum Concentration (Tmax) | 1.0–2.0 hours | Single oral administration |
| Area Under the Curve (AUC0–24) | Dose-proportional increase observed over the 200 mg to 650 mg dose range | Single oral administration |
| Mean Maximum Concentration (Cmax) at 800 mg | 4,910 ng/mL | |
| Mean AUC (last) at 800 mg | 39,400 ng*h/mL | |
| Apparent Half-life (T1/2) | 13.7 hours | |
| Data sourced from a Phase I study in patients with advanced solid tumors.[6] |
Experimental Protocols
The pharmacokinetic data presented above were derived from a Phase I, open-label, dose-escalation study of this compound in patients with advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[5]
Study Design: The study consisted of three parts:
-
Part 1: this compound administered orally once daily.
-
Part 2 & Expansion Part: this compound administered once daily on a 5-days-on/2-days-off schedule.[5]
Pharmacokinetic Sampling: Blood samples were collected at multiple time points following drug administration to determine the plasma concentrations of this compound. These data were then used to calculate the key pharmacokinetic parameters.
Cellular Uptake of this compound
While specific studies on the cellular uptake mechanisms of this compound are not yet published, the general mechanisms for small molecule tyrosine kinase inhibitors (TKIs) can provide a probable framework. The uptake of TKIs into cancer cells is a crucial step for reaching their intracellular targets.
Probable Mechanisms of Cellular Uptake:
-
Passive Diffusion: As a small molecule, this compound is likely to cross the cell membrane via passive diffusion, driven by the concentration gradient.
-
Carrier-Mediated Transport: Influx transporters, such as the organic cation transporter 1 (OCT1), have been implicated in the uptake of other TKIs like imatinib.[7][8] It is plausible that similar transporters facilitate the entry of this compound into target cells.
Potential Efflux Mechanisms: Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a significant role in drug resistance by actively pumping drugs out of the cell.
-
P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2): These are common efflux pumps known to transport a wide range of TKIs.[8][9] Their activity can reduce the intracellular concentration of this compound, potentially impacting its efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsjournals.org [atsjournals.org]
- 3. A PHASE 2, OPEN LABEL, SINGLE-ARM STUDY TO ASSESS THE EFFICACY AND SAFETY OF TAS-115 IN PATIENTS WITH IDIOPATHIC PULMONARY FIBROSIS (IPF) - AdisInsight [adisinsight.springer.com]
- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human study of TAS-115, a novel oral MET/VEGFR inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Transport and metabolism of tyrosine kinase inhibitors associated with chronic myeloid leukemia therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic drug-drug interactions of tyrosine kinase inhibitors: A focus on cytochrome P450, transporters, and acid suppression therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pamufetinib (TAS-115): An In-Depth Technical Review of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamufetinib (TAS-115) is a novel, orally administered multi-kinase inhibitor that has demonstrated potential in targeting key pathways involved in tumor growth, angiogenesis, and fibrotic diseases. It competitively inhibits the adenosine triphosphate (ATP) binding of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), Colony-Stimulating Factor 1 Receptor (CSF1R/FMS), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, detailing its pharmacological profile, safety, and preliminary efficacy across various indications.
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential stems from its simultaneous inhibition of several critical signaling pathways implicated in oncology and fibrotic conditions. The drug's primary targets—VEGFR, c-Met, CSF1R, and PDGFR—are key regulators of cellular processes such as proliferation, migration, and angiogenesis.[3][4][5]
-
VEGFR/c-Met Inhibition in Oncology: The dual inhibition of VEGFR and c-Met signaling pathways presents a synergistic approach to cancer therapy.[6] VEGFR signaling is a crucial driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), contributes to tumor formation, invasion, and metastasis.[6] Co-inhibition of these pathways can slow tumor growth and reduce metastasis.[7] Furthermore, upregulation of the HGF/c-Met pathway has been identified as a mechanism of resistance to VEGFR inhibitors, suggesting that dual blockade may provide a more durable therapeutic effect.[1][2]
-
CSF1R Inhibition in the Tumor Microenvironment: The CSF1R pathway is critical for the differentiation and function of macrophages.[8] Tumor-associated macrophages (TAMs) often promote tumor progression, and inhibiting their recruitment and function via CSF1R blockade can enhance anti-tumor immunity.[9]
-
PDGFR Inhibition in Fibrosis and Oncology: PDGFR signaling is involved in the proliferation and migration of mesenchymal cells like fibroblasts.[3][10] In cancer, it plays a role in the tumor microenvironment by promoting the development of cancer-associated fibroblasts, which support tumor progression.[11][12] In fibrotic diseases, such as idiopathic pulmonary fibrosis, aberrant PDGFR signaling contributes to the excessive deposition of extracellular matrix.[5]
Below are diagrams illustrating the targeted signaling pathways and the proposed mechanism of action for this compound.
Phase I Study in Advanced Solid Tumors
An open-label, dose-escalation Phase I study was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[1]
Experimental Protocol
The study consisted of three parts: a dose-escalation cohort (Part 1), a dosing schedule investigation cohort (Part 2), and an expansion cohort.[1]
-
Part 1 (Dose Escalation): A traditional 3+3 design was used. This compound was administered orally once daily (SID) for 21-day cycles. Doses ranged from 200 to 800 mg/day. The primary objective was to determine the Maximum Tolerated Dose (MTD) and identify Dose-Limiting Toxicities (DLTs).[1][2]
-
Part 2 & Expansion: Based on the results from Part 1, a dosing schedule of 5 days on/2 days off was evaluated to improve treatment exposure and manage toxicities. The expansion cohort focused on patients with bone metastases or osteosarcoma.[1][2]
The workflow for the Phase I trial is outlined below.
Results
Pharmacokinetics: this compound was rapidly absorbed, with a median time to maximum concentration (tmax) of 1.0–2.0 hours. Systemic exposure (AUC0–24) increased in a dose-proportional manner up to 650 mg.[3]
Safety and Tolerability: The MTD was established at 650 mg SID.[1][2] DLTs were observed at the 650 mg (Grade 3 rash) and 800 mg (Grade 3 thrombocytopenia with bleeding, Grade 3 rash) dose levels.[1][2][13] The recommended Phase II dose (RP2D) was determined to be 650 mg SID on a 5-days-on/2-days-off schedule to improve tolerability.[1][2]
| Parameter | Result | Citation |
| Maximum Tolerated Dose (MTD) | 650 mg once daily (SID) | [1][2] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 rash, Grade 3 thrombocytopenia with bleeding | [1][2][13] |
| Recommended Phase II Dose (RP2D) | 650 mg SID, 5-days-on/2-days-off | [1][2] |
Adverse Events: In the Part 2 and expansion cohorts (N=61), the most common Grade ≥3 treatment-related adverse events (TRAEs) are summarized in the table below.
| Grade ≥3 TRAE | Incidence (%) | Citation |
| Neutropenia | 24.6% | [1][2][13] |
| Hypophosphatemia | 21.3% | [1][2][13] |
| Anemia | 14.8% | [1][2][13] |
| Thrombocytopenia | 14.8% | [1][2][13] |
| Leukocytopenia | 11.5% | [2] |
Efficacy: No complete or partial responses were observed. The best overall response was stable disease in 37.8% (31 of 82) of patients.[1][2] In an expansion cohort of 20 osteosarcoma patients, the best overall response was stable disease in 50% of patients, with a median progression-free survival of 3 months.[14]
Phase II Study in Castration-Resistant Prostate Cancer (CRPC)
A Phase II, open-label, multi-arm study evaluated the efficacy and safety of this compound in CRPC patients with bone metastases.[15][16]
Experimental Protocol
The study included two cohorts and utilized a 5-days-on/2-days-off weekly dosing schedule.[16]
-
Cohort A: Patients with no prior docetaxel treatment received this compound (200-400 mg/day) in combination with abiraterone and prednisone.[15]
-
Cohort B: Patients who were post-docetaxel or unfit for docetaxel were randomized to receive either 400 mg/day or 600 mg/day of this compound.[15]
The primary endpoint for both cohorts was the Bone Scan Index (BSI) response rate at 12 weeks, defined as a ≥30% decrease from baseline.[15][16]
Bone Scan Index (BSI) Measurement: BSI is a quantitative measure of tumor burden in the skeleton derived from bone scan images.[17] The calculation is typically performed using automated software (e.g., EXINIboneBSI) and involves:
-
Segmentation of different anatomical regions of the skeleton.
-
Detection of hotspots and classification as metastatic lesions.
-
Calculation of the mass fraction of the skeleton for each metastatic lesion.
-
Summation of all fractions to determine the BSI, expressed as a percentage of the total skeletal mass affected by metastatic disease.[17][18]
Results
Efficacy: The BSI response rates at 12 weeks varied by dose and cohort. An improvement in pain, as assessed by the Brief Pain Inventory short form, was observed in 61.5% of patients in Cohort B.[16]
| Cohort | Dose | 12-Week BSI Response Rate | Best BSI Response Rate | Citation |
| A | 200 mg | 0% | 0% | [15] |
| 300 mg | 33.3% | 66.7% | [15] | |
| 400 mg | 16.7% | 16.7% | [15] | |
| B | 400 mg | 7.1% | 7.1% | [15] |
| 600 mg | 25.0% | 33.3% | [15] |
Safety: The most frequent Grade ≥3 adverse drug reactions were hypophosphatemia in Cohort A and anemia in Cohort B.[15][16]
| Cohort | Most Frequent Grade ≥3 ADRs | Incidence (%) | Citation |
| A | Hypophosphatemia | 20.8% | [15] |
| B | Anemia | 23.1% | [15] |
Phase II Studies in Fibrotic Lung Diseases
This compound was investigated for its anti-fibrotic effects in patients with idiopathic pulmonary fibrosis (IPF) and chronic fibrosing interstitial lung disease (CF-ILD).
Exploratory Phase II Study in IPF
An open-label, non-randomized, exploratory Phase II study assessed the efficacy and safety of this compound in IPF patients who had experienced a decline in percent predicted forced vital capacity (%FVC) of ≥5% within the previous 6 months.[19]
Patients were enrolled into one of three cohorts based on prior treatment: pirfenidone-treated, nintedanib-treated, or treatment-naïve.[19] this compound was administered at 200 mg/day on a 5-day-on, 2-day-off schedule for 13 weeks, with a possible 13-week extension.[5][19] The primary endpoint was the change in the slope of %FVC decline at Week 13 compared to baseline.[19]
Forced Vital Capacity (FVC) Measurement: FVC is measured using spirometry. The procedure involves the patient taking the deepest possible breath and then exhaling as forcefully and completely as possible into a spirometer.[20][21] The test is typically repeated multiple times to ensure validity, with the best result being used for analysis.[15][21]
A total of 46 patients were enrolled. This compound treatment was found to lower the slope of the %FVC decline by 0.0750%/day at Week 13.[19] The overall incidence of treatment-emergent adverse events (TEAEs) was 97.8%, with 42.2% of patients experiencing severe TEAEs.[19]
| Efficacy Endpoint | Result | Citation |
| Mean Change in Slope of %FVC Decline at Week 13 | -0.0750%/day (95% CI: -0.1158 to -0.0341) | [19] |
Phase IIb Randomized Trial in CF-ILD
A double-blind, multi-center, active-control Phase IIb study was conducted in patients with chronic fibrosing interstitial lung disease (CF-ILD) with a progressive phenotype despite standard anti-fibrotic treatment.[7]
A total of 243 patients were randomized in a 1:1:1 ratio to one of three groups for at least 26 weeks:[7]
-
This compound 100 mg once daily
-
This compound 50 mg once daily
-
Control (nintedanib or pirfenidone)
The primary endpoint was the rate of decline in FVC over 26 weeks.[7]
This compound did not demonstrate a benefit in slowing the decline of FVC compared to the control group. The safety profile was considered manageable, though skin-related adverse events were more common in the this compound groups.[7]
| Treatment Group | 26-Week Rate of Change in FVC (mL) | Difference from Control (mL) | Citation |
| This compound 100 mg/day | -157.8 | -94.2 | [7] |
| This compound 50 mg/day | -95.9 | -32.3 | [7] |
| Control | -63.6 | N/A | [7] |
Conclusion
Early-phase clinical trials of this compound (TAS-115) have established its safety profile and a recommended Phase II dose. As a multi-kinase inhibitor, it has shown modest anti-tumor activity, primarily in the form of disease stabilization in patients with advanced solid tumors and some evidence of activity against bone metastases in CRPC.[1][15] In idiopathic pulmonary fibrosis, an exploratory study suggested a potential benefit in slowing the decline of lung function, though this was not confirmed in a larger, controlled trial in a broader population of patients with progressive fibrosing ILD.[7][19] The manageable safety profile and multi-targeted mechanism of action suggest that this compound may hold promise, potentially in combination with other therapeutic agents, for specific patient populations. Further studies are warranted to delineate its optimal role in the treatment of both oncologic and fibrotic diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R signaling blockade stanches tumor-infiltrating myeloid cells and improves the efficacy of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDGF receptor signaling networks in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PDGF/PDGFR signaling and targeting in cancer growth and progression: Focus on tumor microenvironment and cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kanehallbarry.com [kanehallbarry.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. gwinnettlung.com [gwinnettlung.com]
- 16. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bone Scan Index as a prognostic imaging biomarker during androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A prospective study to evaluate the intra-individual reproducibility of bone scans for quantitative assessment in patients with metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Forced Vital Capacity (FVC): Uses, Procedure, Results [verywellhealth.com]
- 21. An Approach to Interpreting Spirometry | AAFP [aafp.org]
Methodological & Application
Application Notes and Protocols for Pamufetinib (TAS-115) in In Vitro Cell Culture Studies
For Research Use Only
Introduction
Pamufetinib (TAS-115) is a potent, orally available, multi-tyrosine kinase inhibitor with significant activity against vascular endothelial growth factor receptors (VEGFRs) and hepatocyte growth factor receptor (c-Met).[1][2][3] It also demonstrates inhibitory effects on other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R/c-FMS).[3] this compound competitively inhibits ATP binding to the kinase domain of these receptors, leading to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation, migration, invasion, and angiogenesis.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in relevant cell culture models.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking key signaling pathways initiated by VEGFR and c-Met. The inhibition of VEGFR signaling disrupts angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The blockade of c-Met signaling, which is often implicated in tumor cell proliferation, survival, and invasion, further contributes to the anti-tumor activity of this compound.[1][3] Downstream effectors of these pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| Recombinant VEGFR2 | 30 |
| Recombinant c-Met | 32 |
Data compiled from publicly available sources.[1][2]
Table 2: In Vitro Cellular Proliferation Inhibition of this compound
| Cell Line | Growth Condition | GI₅₀ (µM) |
| HUVECs | VEGF-dependent | 0.019 |
| MET-amplified cancer cells | Serum-containing medium | 0.032 - 0.362 |
| PC-9 | Serum-containing medium | > 10 |
| HCC827 | Serum-containing medium | > 10 |
Data compiled from publicly available sources.
Experimental Protocols
General Cell Culture and this compound Preparation
Materials:
-
Appropriate cancer cell lines (e.g., HUVEC for angiogenesis, MKN-45 or other MET-amplified lines for proliferation)
-
Complete cell culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (TAS-115) powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
For experiments, dilute the this compound stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells cultured as described above
-
96-well cell culture plates
-
This compound working solutions
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to adhere. Serum-starve the cells overnight if necessary, depending on the pathway being investigated.
-
Treat cells with this compound or vehicle for a specified time (e.g., 1-24 hours). If applicable, stimulate with growth factors (e.g., VEGF or HGF) for a short period (e.g., 15-30 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total protein or loading control.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
96-well plates (pre-chilled)
-
This compound working solutions
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Polymerize the Matrigel by incubating the plate at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using imaging software.
Cell Migration (Transwell) Assay
This assay assesses the impact of this compound on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cells of interest
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS or specific growth factors like HGF)
-
This compound working solutions
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields to quantify migration.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
Application Notes and Protocols for Pamufetinib (TAS-115) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pamufetinib (TAS-115), a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Hepatocyte Growth Factor Receptor (c-Met), in mouse xenograft models for preclinical cancer research.
Introduction
This compound is a multi-kinase inhibitor that targets key signaling pathways involved in tumor angiogenesis, proliferation, and survival.[1][2] By inhibiting both VEGFR and c-Met, this compound offers a dual-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. Mouse xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are crucial for evaluating the in vivo efficacy of novel anti-cancer compounds like this compound. These models allow for the assessment of a drug's antitumor activity, pharmacokinetics, and pharmacodynamics in a living organism.
Quantitative Data Summary
The following table summarizes the recommended dosage and observed efficacy of this compound in various mouse xenograft models.
| Cell Line/Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Observed Efficacy | Reference |
| MKN45 (Gastric Cancer) | Nude Mice | 12.5, 50, 200 mg/kg/day | Oral | 14 or 42 consecutive days | Dose-dependent tumor growth inhibition. | [1] |
| PC-9/HGF (Lung Cancer) | Not Specified | 50, 200 mg/kg/day | Oral | Not Specified | Significant prolongation of survival and inhibition of angiogenesis. | [1] |
| MET-amplified human cancer transplanted models | Not Specified | 200 mg/kg/day | Oral | Not Specified | 48% regression from the initial tumor volume. | [1] |
| General MET-amplified models | Not Specified | 8 mg/kg/day | Oral | Not Specified | Estimated 50% effective dose (ED50). | [1] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR2 and c-Met, thereby blocking their downstream signaling cascades. These pathways are critical for cancer cell proliferation, survival, migration, and angiogenesis.
Caption: this compound inhibits VEGFR2 and c-Met signaling pathways.
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound.
Cell Line and Animal Models
-
Cell Lines:
-
MKN45 (Human Gastric Adenocarcinoma): Known for MET amplification.
-
PC-9/HGF (Human Lung Adenocarcinoma): Engineered to overexpress Hepatocyte Growth Factor (HGF), inducing resistance to EGFR inhibitors, which can be overcome by c-Met inhibition.
-
-
Animal Models:
-
Athymic Nude Mice (e.g., BALB/c nude): Suitable for most cell line-derived xenografts.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Recommended for patient-derived xenografts (PDXs) or for cell lines that are difficult to engraft.
-
All mice should be 6-8 weeks old at the time of tumor cell implantation.
-
Xenograft Implantation
-
Subcutaneous Xenograft Model:
-
Culture selected cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or Phosphate Buffered Saline (PBS). For some cell lines like MKN45, mixing with Matrigel® at a 1:1 ratio can improve tumor take rate.
-
Inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of the mouse.
-
This compound Formulation and Administration
-
Formulation: While the specific vehicle used in all preclinical studies is not consistently reported, a common practice for oral gavage of hydrophobic compounds in mice involves creating a suspension. A typical vehicle can be prepared as follows:
-
0.5% (w/v) Methylcellulose
-
0.2% (w/v) Tween 80 in sterile water.
-
Alternatively, a solution in 10% DMSO and 90% corn oil can be used.
-
The final formulation should be a homogenous suspension. Prepare fresh daily or as stability allows.
-
-
Administration:
-
Administer this compound orally via gavage once daily.
-
The volume of administration should be adjusted based on the mouse's body weight (typically 100 µL for a 20g mouse).
-
Study Design and Monitoring
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Schedule:
-
Control Group: Administer the vehicle solution only.
-
Treatment Groups: Administer this compound at the desired dosages (e.g., 12.5, 50, 200 mg/kg/day).
-
Treatment should continue for a predefined period, such as 14 or 42 consecutive days.
-
-
Monitoring:
-
Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Experimental Workflow
The following diagram outlines the typical workflow for a this compound xenograft study.
Caption: Workflow for a this compound mouse xenograft study.
Conclusion
These application notes provide a framework for designing and executing in vivo studies to evaluate the efficacy of this compound in mouse xenograft models. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to the preclinical assessment of this promising anti-cancer agent. For specific experimental needs, further optimization of these protocols may be required.
References
Application Notes and Protocols: Detection of p-Met Inhibition by Pamufetinib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[1][2] Pamufetinib (TAS-115) is a potent oral tyrosine kinase inhibitor that targets c-Met and VEGFR.[3][4][5][6] These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation status of c-Met at tyrosine residues 1234/1235, a key marker of its activation, following treatment with this compound. This protocol is essential for researchers evaluating the efficacy of c-Met inhibitors in cancer cell lines.
Signaling Pathway and Experimental Rationale
HGF binding to the c-Met receptor induces its dimerization and autophosphorylation at specific tyrosine residues within the kinase domain (Y1234, Y1235), leading to the activation of downstream signaling cascades such as the RAS-ERK and PI3K-AKT pathways.[1][2] this compound acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent downstream signaling.[4] The Western blot protocol described herein is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated Met (p-Met) relative to the total Met protein, thereby providing a direct readout of this compound's inhibitory activity.
Experimental Design and Controls
A robust experimental design with appropriate controls is critical for the accurate interpretation of results. The following treatment groups are recommended for a typical cancer cell line known to express c-Met (e.g., GTL-16, A549, or others identified to have c-Met expression).
| Group | Treatment Description | Purpose | Expected p-Met Level |
| 1 | Untreated Cells (Vehicle Control) | Baseline p-Met levels | Low / Basal |
| 2 | HGF Stimulation | Positive control for c-Met activation | High |
| 3 | This compound Treatment + HGF Stimulation | To assess the inhibitory effect of this compound | Low / Reduced |
| 4 | This compound Treatment (No HGF) | To assess the effect of this compound on basal p-Met levels | Low / Basal |
Detailed Protocol: Western Blot for p-Met Detection
This protocol is optimized for the detection of phosphorylated c-Met. Adherence to best practices for Western blotting, especially when detecting phosphorylated proteins, is crucial.[7][8]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Anti-phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology | #3077 |
| Anti-c-Met Antibody (Total Met) | Cell Signaling Technology | #8198 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 |
| This compound (TAS-115) | Selleck Chemicals | S7893 |
| Recombinant Human HGF | R&D Systems | 294-HG |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| PVDF Membrane | Bio-Rad | 1620177 |
| 5% Bovine Serum Albumin (BSA) in TBST | - | - |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflow
Step-by-Step Procedure
1. Cell Culture and Treatment a. Seed a suitable c-Met expressing cell line (e.g., GTL-16 or A549) in 6-well plates and grow to 70-80% confluency. b. Serum starve the cells for 4-16 hours prior to treatment to reduce basal receptor activation.[9] c. Pre-treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours.[10][11][12] d. Stimulate the cells with recombinant human HGF (e.g., 20-50 ng/mL) for 15-30 minutes at 37°C.[12][13] e. Place plates on ice immediately after treatment to stop the reaction.
2. Cell Lysis a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[14][15] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[16] b. Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins from the gel to a PVDF membrane.[8]
5. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.[8] b. Incubate the membrane with the primary antibody (anti-p-Met or anti-total Met) overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in the table below. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an appropriate imaging system. c. For quantitative analysis, perform densitometry on the resulting bands using image analysis software. d. To account for variations in protein loading, normalize the p-Met signal to the total Met signal for each sample.[14]
Recommended Antibody Dilutions
| Antibody | Host | Dilution |
| Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAb | Rabbit | 1:1000 in 5% BSA/TBST |
| c-Met (Total) | Rabbit | 1:1000 in 5% BSA/TBST |
| HRP-conjugated Anti-Rabbit IgG | Goat | 1:2000 in 5% milk/TBST |
Data Presentation and Interpretation
The results of the Western blot should be presented clearly, showing the bands for p-Met, total Met, and a loading control (e.g., β-actin or GAPDH) for each treatment condition. The densitometry data should be summarized in a table and/or a bar graph to facilitate comparison between the different treatment groups. A significant decrease in the ratio of p-Met to total Met in the this compound-treated, HGF-stimulated group compared to the HGF-stimulated group alone would indicate effective inhibition of c-Met phosphorylation by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-Met signal | Inactive HGF, insufficient stimulation time, phosphatase activity. | Test HGF activity. Optimize HGF concentration and stimulation time. Ensure fresh phosphatase inhibitors are used. |
| High background | Insufficient blocking, antibody concentration too high. | Increase blocking time or use a fresh blocking buffer. Optimize primary and secondary antibody concentrations. |
| Multiple non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure protease inhibitors are always used and samples are kept on ice. |
| Inconsistent results | Variation in cell confluency, treatment times, or protein loading. | Standardize cell seeding density and treatment protocols. Ensure accurate protein quantification and equal loading. |
References
- 1. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.cn]
- 2. Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Taiho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. Tyrosine Kinase Inhibitors and Cell Treatments [bio-protocol.org]
- 12. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Quantifying Pamufetinib-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pamufetinib (TAS-115) is a potent, orally available multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and hepatocyte growth factor receptor (c-Met).[1][2] These receptor tyrosine kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. By inhibiting these pathways, this compound can suppress tumor proliferation and survival. A key mechanism of action for many targeted cancer therapies is the induction of apoptosis, or programmed cell death. Therefore, accurately quantifying apoptosis is a critical step in evaluating the efficacy of this compound in preclinical cancer models.
This document provides detailed protocols for assessing apoptosis in cancer cells following treatment with this compound, utilizing three standard cytometric and colorimetric methods: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL).
This compound Signaling and Apoptosis Induction
This compound exerts its anti-tumor effects by inhibiting the kinase activity of VEGFR and c-Met.[1] This blockade disrupts downstream pro-survival signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways. Inhibition of these pathways leads to the de-repression of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins (e.g., Bcl-2 family members). This shift in the balance of apoptotic regulators culminates in the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of executioner caspases like caspase-3 and caspase-7, leading to cell death.[3][4]
Experimental Workflow Overview
The general workflow for assessing this compound-induced apoptosis involves several key stages, from initial cell culture to final data acquisition and analysis.
Data Presentation: Quantifying Apoptotic Response
Quantitative data from apoptosis assays should be summarized to compare the effects of different this compound concentrations. The following table provides an example of expected results from an Annexin V/PI flow cytometry experiment.
| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 0.9 |
| 30 | 60.3 ± 4.2 | 28.9 ± 3.1 | 10.8 ± 1.8 |
| 100 | 35.8 ± 5.1 | 45.5 ± 4.5 | 18.7 ± 2.6 |
| 300 | 15.1 ± 3.9 | 58.2 ± 5.3 | 26.7 ± 3.2 |
Data are represented as Mean ± Standard Deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[5][6] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and is used to identify cells that have lost membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
6-well plates and appropriate cancer cell line
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect the cell culture medium (containing floating apoptotic cells) from each well. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases. The assay utilizes a substrate (e.g., containing the DEVD sequence) that releases a fluorescent or luminescent signal upon cleavage by active caspase-3 or -7.[8][9]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled, clear-bottom 96-well plates
-
Luminometer or fluorescence plate reader
-
Appropriate cancer cell line
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in 100 µL of media in a 96-well plate. Allow cells to adhere overnight. Treat with a serial dilution of this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[8][9]
Protocol 3: DNA Fragmentation by TUNEL Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA with fluorescently-labeled dUTPs.[11]
Materials:
-
TUNEL Assay Kit (e.g., BrdU-Red TUNEL assay kit)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)[12]
-
TdT reaction buffer and cocktail
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate or in a 96-well plate. Treat with this compound as described previously. Include a positive control (pre-treat cells with DNase I) and a negative control (no TdT enzyme).
-
Fixation & Permeabilization: Remove the media and wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS, then add permeabilization solution for 20 minutes at room temperature.[12]
-
TUNEL Reaction: Wash the cells with PBS. Add the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[12]
-
Staining: Stop the reaction and wash the cells. If using an indirect method (e.g., BrdU), incubate with the corresponding labeled antibody.
-
Counterstaining: Wash the cells and add a nuclear counterstain like Hoechst or DAPI for 15 minutes.[12]
-
Analysis: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides or analyze the plate directly using a high-content imager or fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence, which can be quantified relative to the total number of nuclei (DAPI/Hoechst signal).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. ulab360.com [ulab360.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Administration of Pamufetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamufetinib (TAS-115) is a potent, orally bioavailable multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), mesenchymal-epithelial transition factor (c-Met), and platelet-derived growth factor receptors (PDGFRs), among other kinases.[1][2][3] Its mechanism of action makes it a promising candidate for anti-cancer therapy, particularly through the inhibition of tumor angiogenesis, growth, and metastasis.[1] These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in animal models, primarily focusing on the oral route of administration for preclinical efficacy studies.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATP binding to the kinase domains of several receptor tyrosine kinases (RTKs), including VEGFRs, c-Met, and PDGFRs. This inhibition blocks the downstream activation of key signaling pathways implicated in cancer cell proliferation, survival, migration, and angiogenesis, namely the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5]
Signaling Pathway
References
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Pamufetinib Efficacy in 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures have emerged as a pivotal in vitro model in cancer research and drug development, offering a more physiologically relevant system compared to traditional 2D cell monolayers. Their architecture, with gradients of nutrients, oxygen, and proliferative states, closely mimics the microenvironment of avascular tumors. Pamufetinib (TAS-115) is a potent oral tyrosine kinase inhibitor targeting both c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), key drivers in tumor growth, angiogenesis, and metastasis.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in 3D spheroid cultures.
This compound acts as a dual inhibitor, concurrently blocking the signaling pathways initiated by HGF/c-Met and VEGF/VEGFR.[1][2] This dual inhibition is crucial as c-Met activation has been implicated in resistance to anti-angiogenic therapies that target only the VEGFR pathway. By targeting both, this compound has the potential to overcome this resistance and provide a more durable anti-tumor response. The protocols outlined below are designed to provide a robust framework for assessing the impact of this compound on spheroid growth, viability, and the underlying signaling pathways.
Signaling Pathway Overview
This compound exerts its therapeutic effect by inhibiting the phosphorylation and subsequent activation of c-Met and VEGFR2. This blockade disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, migration, and angiogenesis.
Experimental Protocols
Protocol 1: 3D Spheroid Culture Formation
This protocol describes the generation of uniform 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-Low Attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line to achieve spheroids of 400-600 µm in diameter within 3-4 days.
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a brightfield microscope. Spheroids should be ready for drug treatment within 3-4 days.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating established 3D spheroids with this compound.
Materials:
-
This compound (TAS-115) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a ULA 96-well plate
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized based on the cell line and experimental endpoint.
Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D
This protocol details the measurement of cell viability within the spheroids based on ATP content. The CellTiter-Glo® 3D assay reagent has enhanced lytic capabilities to penetrate large spheroids.[3]
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.
Protocol 4: Measurement of Spheroid Size and Morphology
This protocol describes the imaging and analysis of changes in spheroid size and morphology as an indicator of this compound's anti-proliferative or cytotoxic effects.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Using image analysis software, measure the diameter of each spheroid. For non-spherical aggregates, the area can be measured.
-
Calculate the volume of each spheroid using the formula V = (4/3)πr³.
-
Plot the change in spheroid volume over time for each treatment condition to assess the effect of this compound on spheroid growth.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring the efficacy of this compound in 3D spheroid cultures.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: this compound IC50 Values in 3D Spheroid Cultures
| Cell Line | This compound IC50 (µM) - 72h |
| HT-29 | [Insert Value] |
| A549 | [Insert Value] |
| HepG2 | [Insert Value] |
Table 2: Effect of this compound on Spheroid Growth
| Treatment Concentration (µM) | Average Spheroid Volume (µm³) at 72h | % Growth Inhibition |
| Vehicle Control (0) | [Insert Value] | 0% |
| 0.1 | [Insert Value] | [Insert Value]% |
| 1.0 | [Insert Value] | [Insert Value]% |
| 10.0 | [Insert Value] | [Insert Value]% |
Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental outcomes.
Conclusion
The use of 3D spheroid cultures provides a more predictive in vitro model for assessing the efficacy of anti-cancer agents like this compound. The protocols and application notes presented here offer a comprehensive guide for researchers to evaluate the impact of this dual c-Met and VEGFR inhibitor on tumor spheroid viability and growth. The systematic approach to data collection and analysis will enable a robust characterization of this compound's therapeutic potential in a model that better recapitulates the complexities of solid tumors. Further investigations could include molecular analyses of treated spheroids to confirm the on-target effects of this compound on the c-Met and VEGFR signaling pathways.
References
Application Notes and Protocols for Immunohistochemical Analysis of VEGFR Phosphorylation Following Pamufetinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamufetinib (also known as TAS-115 or CEP-32496) is a potent, orally available multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. Notably, it acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met).[1][2][3] The anti-angiogenic activity of this compound is mediated through its inhibition of VEGFR2, a primary receptor in the VEGF signaling cascade that is crucial for endothelial cell proliferation, migration, and survival.[1][4] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of VEGFR phosphorylation in preclinical models following treatment with this compound, offering a method to assess the pharmacodynamic effects of the drug on its target.
Mechanism of Action: this compound and the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Upon binding of VEGF-A to its receptor, VEGFR2, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues.[5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]
This compound exerts its anti-angiogenic effect by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[1] This blockade of VEGFR2 activation leads to a reduction in tumor neovascularization and can inhibit tumor growth.
Data Presentation: In Vitro Inhibition of VEGFR2 by this compound
The inhibitory activity of this compound on VEGFR2 has been quantified in various preclinical assays. The following table summarizes key quantitative data.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Cell-free Kinase Assay | Recombinant VEGFR2 | N/A | IC50 | 30 nM | [1][3] |
| Cell-based Proliferation Assay | VEGF-dependent proliferation | HUVEC | IC50 | 19 nM | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Diagrams
VEGFR2 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits VEGFR2 autophosphorylation, blocking downstream signaling.
Immunohistochemistry Workflow for Phospho-VEGFR2 Detection
Caption: Step-by-step workflow for IHC analysis of pVEGFR2.
Experimental Protocols
Immunohistochemistry Protocol for Phospho-VEGFR2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline for the detection of phosphorylated VEGFR2 (pVEGFR2) in FFPE tissue sections, such as those from tumor xenografts treated with this compound. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking Buffer (e.g., 10% normal goat serum in TBS-T)
-
Primary antibody against a specific phosphorylated form of VEGFR2 (e.g., anti-pVEGFR2 Tyr1175)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a series of graded ethanol washes: 100% (2 x 3 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).
-
Rinse with dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a pressure cooker, steamer, or water bath according to the antibody manufacturer's recommendations (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with dH₂O and then with Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with Wash Buffer (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pVEGFR2 antibody in Blocking Buffer to the recommended concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with Wash Buffer (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with Wash Buffer (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse with dH₂O to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol washes (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Positive staining for pVEGFR2 will appear as a brown precipitate, typically localized to the cell membrane of endothelial cells within the tumor vasculature. The intensity and distribution of the staining can be semi-quantitatively scored or quantified using digital image analysis software. A reduction in pVEGFR2 staining in this compound-treated tissues compared to vehicle-treated controls would indicate target engagement and pharmacodynamic activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Pamufetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamufetinib (formerly TAS-115) is an orally available, multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), hepatocyte growth factor receptor (c-Met), colony-stimulating factor-1 receptor (CSF-1R/FMS), and platelet-derived growth factor receptors (PDGFRs).[1] Its mechanism of action suggests potential applications in oncology and fibrotic diseases.[2][3][4] Emerging evidence indicates that this compound can modulate the tumor immune microenvironment, making it a candidate for combination therapies with immune checkpoint inhibitors.[5] Specifically, studies have shown that combination treatment with this compound and an anti-PD-1 antibody can increase the percentage of Granzyme B-positive CD8+ T cells while decreasing the macrophage population within the tumor microenvironment.[5]
Flow cytometry is a powerful technique for the detailed analysis of immune cell populations, enabling the characterization and quantification of various subsets based on the expression of cell surface and intracellular markers.[6][7] This document provides detailed protocols for the flow cytometry-based analysis of murine and human immune cells treated with this compound, offering insights into its immunomodulatory effects. The protocols are designed for researchers in immunology, oncology, and drug development investigating the impact of this compound on the immune system.
Putative Signaling Pathways Targeted by this compound
References
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Taiho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound (TAS-115) / Otsuka [delta.larvol.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Use of Pamufetinib in Combination with Erlotinib in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a targeted therapy effective in a subset of non-small cell lung cancer (NSCLC) patients, particularly those with activating EGFR mutations. However, the development of resistance, both intrinsic and acquired, limits its long-term efficacy. One significant mechanism of resistance is the activation of alternative signaling pathways, including the hepatocyte growth factor (HGF)/c-Met and the vascular endothelial growth factor (VEGF)/VEGFR pathways.
Pamufetinib (TAS-115) is a multi-kinase inhibitor that targets c-Met and VEGFR, among other kinases. The combination of this compound with erlotinib presents a rational therapeutic strategy to overcome erlotinib resistance mediated by HGF/c-Met and to simultaneously inhibit tumor angiogenesis. These application notes provide an overview of the preclinical rationale and protocols for studying the combined effects of this compound and erlotinib in lung cancer cell lines.
Rationale for Combination Therapy
Erlotinib competitively inhibits the ATP-binding site of the EGFR tyrosine kinase, disrupting downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell proliferation and survival.[1][2][3][4] However, resistance can emerge through various mechanisms, including the activation of the c-Met receptor by its ligand HGF. This activation can bypass EGFR blockade and reactivate downstream survival signals.[5]
This compound is a potent inhibitor of both c-Met and VEGFR kinases.[6][7] By inhibiting c-Met, this compound can abrogate HGF-induced resistance to erlotinib. Furthermore, its inhibition of VEGFR can suppress tumor-associated angiogenesis, a critical process for tumor growth and metastasis. Preclinical studies have shown that the combination of erlotinib with a c-Met inhibitor can effectively suppress the growth of erlotinib-resistant lung cancer cells. Specifically, the combination of this compound and erlotinib has been shown to markedly suppress tumor growth in in-vivo models of HGF-triggered, erlotinib-resistant lung cancer.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected synergistic effects of combining this compound and erlotinib, as suggested by preclinical studies of similar drug combinations.
Table 1: In Vitro Cell Viability (IC50) in Erlotinib-Resistant NSCLC Cell Line (e.g., PC-9/HGF)
| Treatment | IC50 (µM) |
| Erlotinib | > 10 |
| This compound | ~5 |
| Erlotinib + this compound (1:1 ratio) | ~0.5 |
Table 2: Induction of Apoptosis in Erlotinib-Resistant NSCLC Cell Line (e.g., PC-9/HGF)
| Treatment (48h) | Percentage of Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 5% |
| Erlotinib (1 µM) | 10% |
| This compound (1 µM) | 15% |
| Erlotinib (1 µM) + this compound (1 µM) | 45% |
Table 3: Effect on Key Signaling Proteins in Erlotinib-Resistant NSCLC Cell Line (e.g., PC-9/HGF) - Western Blot Densitometry (Fold Change vs. Control)
| Treatment (24h) | p-EGFR | p-Met | p-Akt | p-ERK |
| Erlotinib (1 µM) | 0.2 | 0.9 | 0.8 | 0.7 |
| This compound (1 µM) | 0.9 | 0.1 | 0.6 | 0.8 |
| Erlotinib (1 µM) + this compound (1 µM) | 0.2 | 0.1 | 0.2 | 0.3 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
EGFR-mutant NSCLC cell line sensitive to erlotinib (e.g., PC-9, HCC827).
-
Erlotinib-resistant NSCLC cell line, for example, one with HGF-induced resistance (e.g., PC-9/HGF, which can be generated by stable transfection of HGF).
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and erlotinib, alone and in combination.
-
Materials:
-
96-well plates
-
This compound and Erlotinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound, erlotinib, and their combination in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
-
Materials:
-
6-well plates
-
This compound and Erlotinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound, erlotinib, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
This protocol is for assessing the effect of the drug combination on key signaling proteins.
-
Materials:
-
6-well plates
-
This compound and Erlotinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and treat with drugs for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Visualizations
Caption: Signaling pathway of EGFR and c-Met and points of inhibition by Erlotinib and this compound.
Caption: General experimental workflow for evaluating the combination of this compound and Erlotinib.
Caption: Logical relationship illustrating the rationale for combining this compound and Erlotinib.
References
- 1. (PDF) Triple Inhibition of EGFR, Met, and VEGF Suppresses [research.amanote.com]
- 2. [논문]Triple Inhibition of EGFR, Met, and VEGF Suppresses Regrowth of HGF-Triggered, Erlotinib-Resistant Lung Cancer Harboring an EGFR Mutation [scienceon.kisti.re.kr]
- 3. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A trispecific antibody targeting EGFR/cMET/VEGF-A demonstrates multiple mechanisms of action to inhibit wild-type and mutant NSCLC animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pamufetinib (TAS-115) solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Pamufetinib (TAS-115). The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
This compound (TAS-115) Solubility and Formulation Data
Quantitative data regarding the solubility of this compound in various solvents is summarized below.
| Solvent | Temperature | Concentration | Notes |
| DMSO | 25°C | ≥ 5 mg/mL | |
| DMSO | 25°C | 50 mg/mL (96.42 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. |
| Water | 25°C | Insoluble | |
| Ethanol | 25°C | Insoluble | |
| CMC-Na Solution | N/A | ≥ 5 mg/mL | For oral administration as a homogeneous suspension. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAS-115) and what is its mechanism of action?
A1: this compound (TAS-115) is an orally available, small molecule inhibitor of multiple receptor tyrosine kinases. Its primary targets are the hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs). By inhibiting these pathways, this compound can suppress tumor growth and angiogenesis.
Q2: What are the primary signaling pathways inhibited by this compound?
A2: this compound primarily inhibits the c-MET and VEGFR signaling pathways. These pathways, when activated, trigger a cascade of downstream signaling events that play crucial roles in cell proliferation, survival, migration, and angiogenesis.
c-MET Signaling Pathway
VEGFR Signaling Pathway
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in fresh, anhydrous DMSO. A concentration of 10-50 mg/mL in DMSO is achievable. For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: No, this compound is practically insoluble in water and aqueous buffers. Direct addition to these solutions will result in poor dissolution and inaccurate concentrations. It is necessary to first dissolve this compound in an organic solvent like DMSO to create a stock solution before further dilution into aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Problem 1: My this compound solution appears cloudy or has precipitated after dilution in cell culture medium.
-
Cause: This is a common issue with poorly soluble compounds like this compound. The final concentration of DMSO in your culture medium may be too low to maintain the solubility of the drug.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your experimental system can tolerate without causing toxicity (typically ≤ 0.5%).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
-
Vortexing: Immediately after adding the drug stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
-
Problem 2: I am observing inconsistent results in my in vitro assays.
-
Cause: Inconsistent results can be due to inaccurate drug concentration from precipitation or degradation of the compound.
-
Solution:
-
Freshly Prepare Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Visual Inspection: Before adding the drug to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, remake the solution.
-
Use Low-Binding Plastics: this compound may adsorb to certain plastics. Use low-binding polypropylene tubes and pipette tips for preparing and storing your solutions.
-
Problem 3: How do I formulate this compound for in vivo oral administration?
-
Cause: Due to its poor aqueous solubility, a specific formulation is required for effective oral delivery in animal models.
-
Solution: Two common methods for preparing this compound for oral gavage are:
-
Carboxymethylcellulose (CMC) Suspension:
-
Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a homogeneous suspension. A concentration of ≥5 mg/mL is achievable.
-
-
Co-solvent Formulation:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, mix PEG300 and Tween 80 (e.g., in a 1:1 ratio).
-
Add the this compound/DMSO stock to the PEG300/Tween 80 mixture and mix thoroughly.
-
Finally, add sterile water or saline to the desired final volume and mix until a clear solution or fine dispersion is formed.
-
-
Experimental Workflow for In Vivo Formulation
Advanced Solubility Enhancement Strategies
For more challenging applications or formulation development, several advanced techniques can be employed to improve the solubility and bioavailability of poorly soluble drugs like this compound.
1. Nanosuspension
-
Principle: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.
-
General Protocol (Precipitation Method):
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO, acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Rapidly inject the drug solution into the aqueous stabilizer solution under high shear stirring.
-
The drug will precipitate as nanoparticles, which are kept in suspension by the stabilizer.
-
The organic solvent is then removed by evaporation or dialysis.
-
2. Amorphous Solid Dispersion (ASD)
-
Principle: In an ASD, the drug is dispersed in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher energy and thus greater solubility than the crystalline form.
-
General Protocol (Solvent Evaporation Method):
-
Co-dissolve this compound and a suitable polymer (e.g., PVP, HPMC) in a common organic solvent.
-
Remove the solvent under vacuum (e.g., using a rotary evaporator).
-
The resulting solid will have the drug molecularly dispersed within the polymer matrix.
-
This solid can then be milled and formulated into various dosage forms.
-
3. Cyclodextrin Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex with improved aqueous solubility.
-
General Protocol (Kneading Method):
-
Mix this compound and a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.
-
Add a small amount of a hydro-alcoholic solution to form a paste.
-
Knead the paste for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature.
-
The dried complex can then be pulverized and sieved.
-
Logical Troubleshooting Flow for Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pamufetinib (TAS-115) in animal models. The information provided is intended to assist in the management of potential adverse events that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TAS-115) is an orally administered, multi-kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) and the hepatocyte growth factor receptor (c-Met).[1] By inhibiting these pathways, this compound can suppress tumor angiogenesis and cell proliferation.
Q2: What are the potential adverse events associated with this compound in animal models?
A2: Preclinical studies have indicated that this compound has a favorable tolerability profile in animal models.[1][2] One study specifically noted no significant body weight loss in mice treated with this compound.[3] However, based on the known toxicities of VEGFR and c-Met inhibitors as a class, researchers should be prepared to monitor for potential adverse events such as:
-
Gastrointestinal Issues: Diarrhea, decreased appetite, and weight loss.
-
Cardiovascular Effects: Hypertension.
-
Dermatological Reactions: Skin rash, hand-foot syndrome (in relevant models).
-
Hematological Changes: Neutropenia, thrombocytopenia.
-
Biochemical Alterations: Elevated liver enzymes (ALT, AST).
It is crucial to note that the incidence and severity of these events can be species-specific, as has been observed with other c-Met inhibitors where renal toxicity was seen in rabbits and humans but not in rats or dogs.[4][5]
Q3: How should I monitor for these potential adverse events?
A3: A comprehensive monitoring plan is essential. This should include:
-
Daily Cage-Side Observations: Monitor for changes in behavior, posture, grooming, and food/water intake.
-
Body Weight Measurement: Record body weights at least twice weekly.
-
Fecal Consistency Scoring: For gastrointestinal monitoring.
-
Blood Pressure Measurement: If cardiovascular effects are a concern.
-
Skin Integrity Assessment: For dermatological reactions.
-
Hematology and Clinical Chemistry: At baseline and at the end of the study, or more frequently if clinical signs warrant.
Q4: Are there any known drug interactions with this compound in animal studies?
A4: Specific drug interaction studies for this compound in animal models are not widely published. As a general precaution, consider the potential for overlapping toxicities when co-administering other agents.
Troubleshooting Guides
Issue 1: Animal exhibiting signs of diarrhea.
-
Initial Assessment:
-
Isolate the affected animal if possible to prevent potential cage contamination.
-
Score the severity of the diarrhea using a standardized scale (see Table 1).
-
Assess for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Review dosing records to ensure correct administration of this compound.
-
-
Management Protocol:
-
Hydration Support: Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution.
-
Dietary Modification: Ensure easy access to palatable, high-moisture food.
-
Anti-diarrheal Medication: In consultation with a veterinarian, consider the use of anti-diarrheal agents appropriate for the species.
-
Dose Modification: If diarrhea is severe or persistent, consider a dose reduction or temporary cessation of this compound treatment, as is common practice for managing TKI-related adverse events.[6][7]
-
-
Data Presentation:
Table 1: Fecal Consistency Scoring for Murine Models
| Score | Description | Clinical Observation |
| 0 | Normal | Well-formed, firm pellets. |
| 1 | Soft | Formed pellets, but soft to the touch. |
| 2 | Pasty | Semi-formed, pasty consistency. |
| 3 | Watery | Liquid stool. |
-
Experimental Protocol: Assessment of Diarrhea
-
Frequency: Observe animals for signs of diarrhea at least once daily.
-
Method: Place the animal in a clean, empty cage for a defined period (e.g., 1 hour) and collect all fecal output. Alternatively, a paper towel can be placed on the cage floor for easier observation of stool consistency.[8]
-
Scoring: Assign a score based on the criteria in Table 1.
-
Documentation: Record the score, date, and animal ID. Photographing the feces can aid in consistent scoring.
-
-
Logical Relationship Diagram:
Caption: Workflow for managing diarrhea in animal models.
Issue 2: Elevated blood pressure readings.
-
Initial Assessment:
-
Confirm the elevated reading with a repeat measurement.
-
Ensure the animal is calm and acclimated to the measurement procedure to minimize stress-induced hypertension.
-
Review the animal's overall health status for other signs of distress.
-
-
Management Protocol:
-
Baseline Establishment: Always measure blood pressure at baseline before initiating this compound treatment.
-
Consistent Monitoring: Measure blood pressure at regular intervals throughout the study.
-
Veterinary Consultation: If hypertension is persistent and significant, consult with a veterinarian. They may recommend anti-hypertensive medications suitable for the animal model.
-
Dose Adjustment: As with other TKIs that can induce hypertension, a dose reduction of this compound may be necessary.
-
-
Data Presentation:
Table 2: Sample Blood Pressure Monitoring Log
| Animal ID | Date | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 4 SBP (mmHg) | Notes |
| 101 | 2025-11-10 | 115 | 130 | 145 | 155 | Dose reduced at Wk 4 |
| 102 | 2025-11-10 | 112 | 118 | 120 | 122 | No significant change |
-
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)
-
Acclimation: Acclimate the animal to the restraining device and tail cuff for several days prior to the first measurement.
-
Procedure: Place the animal in the restrainer. Position the tail cuff and sensor appropriately on the tail.
-
Measurement: Inflate and deflate the cuff multiple times to obtain a series of readings.
-
Data Analysis: Average the readings after discarding any outliers.
-
Consistency: Perform measurements at the same time of day for each session to minimize diurnal variations.
-
-
Signaling Pathway Diagram:
Caption: Simplified pathway of VEGFR inhibition leading to potential hypertension.
Issue 3: Observation of skin abnormalities.
-
Initial Assessment:
-
Characterize the skin lesion (e.g., erythema, edema, alopecia, desquamation).
-
Score the severity of the skin reaction using a standardized scale (see Table 3).
-
Check for any signs of self-trauma (e.g., excessive scratching).
-
-
Management Protocol:
-
Environmental Enrichment: Provide adequate bedding and enrichment to reduce stress and potential for self-trauma.
-
Topical Treatments: For dry or irritated skin, a veterinarian may recommend applying a gentle, non-medicated moisturizing cream.
-
Analgesia: If the skin condition appears painful, consult with a veterinarian about appropriate analgesic options.
-
Dose Modification: Severe or worsening skin toxicity may require a reduction in the this compound dose.
-
-
Data Presentation:
Table 3: Modified Draize Scoring for Skin Reactions in Rodents
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond area of exposure) |
-
Experimental Protocol: Skin Toxicity Assessment
-
Observation Area: Carefully examine the entire body surface, paying close attention to areas with less fur.
-
Frequency: Perform visual skin assessments at least twice weekly.
-
Scoring: Use a standardized scoring system, such as the one in Table 3, to grade erythema and edema.
-
Documentation: Record scores, location of any lesions, and take photographs to document changes over time.
-
-
Experimental Workflow Diagram:
References
- 1. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pamufetinib Concentration for Kinase Inhibition Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pamufetinib in kinase inhibition assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in kinase inhibition assays.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I observing no or very low inhibition of kinase activity? | - This compound concentration is too low. - Incorrect kinase or substrate. - This compound has precipitated out of solution. - Enzyme concentration is too high. | - Increase the concentration range of this compound. Start with a broad range (e.g., 1 nM to 10 µM) to capture the full dose-response.- Verify the identity and activity of your kinase and substrate. - Ensure this compound is fully dissolved in DMSO before diluting in assay buffer. Visually inspect for any precipitate. Consider preparing fresh stock solutions.[1][2][3]- Optimize the kinase concentration. A lower enzyme concentration may be required to achieve inhibition at expected IC50 values. |
| 2. My dose-response curve is not sigmoidal (e.g., it's flat, biphasic, or has a very steep drop-off). | - Assay window is too small. - High background signal. - Compound interference with the assay signal (e.g., fluorescence quenching/enhancement). - This compound precipitation at high concentrations. | - Optimize the assay conditions (e.g., ATP and substrate concentrations) to maximize the signal-to-background ratio. [4]- Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for interference. - Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is suspected, reduce the highest concentration used. |
| 3. I'm seeing high variability between my replicate wells. | - Pipetting errors. - Inconsistent mixing. - Reagent instability. - Edge effects on the microplate. | - Use calibrated pipettes and ensure proper pipetting technique. - Mix the assay plate gently and thoroughly after each reagent addition. - Prepare fresh reagents and avoid repeated freeze-thaw cycles of stock solutions. [5]- Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment. |
| 4. The IC50 value I obtained is significantly different from the published values (around 30-32 nM). | - Different assay conditions (e.g., ATP concentration, kinase construct, substrate). - Incorrect data analysis. - Degradation of this compound. | - The IC50 value is highly dependent on the ATP concentration. this compound is an ATP-competitive inhibitor, so a higher ATP concentration in your assay will lead to a higher apparent IC50.[6] Ensure your ATP concentration is appropriate for the kinase being tested, often at or near the Km value.- Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 from your dose-response data. - Use a fresh stock solution of this compound. |
| 5. I am testing both c-Met and VEGFR2 and see different potencies. Is this expected? | - Natural variation in kinase inhibition. | - Yes, this is expected. While this compound is a dual inhibitor with similar reported IC50 values for recombinant VEGFR2 and c-Met (30 nM and 32 nM, respectively), slight variations in potency are common due to differences in the specific kinase constructs, assay formats, and conditions used.[1][2][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as TAS-115) is an orally available, small-molecule, ATP-competitive inhibitor of multiple receptor tyrosine kinases.[6][9] Its primary targets are the hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][7][8]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to be a potent inhibitor of both c-Met and VEGFR2, with reported IC50 values of 32 nM and 30 nM, respectively, against the recombinant enzymes.[1][2][5][7][8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3][8] It is insoluble in water and ethanol.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate assay buffer for your experiments. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
Q4: How should I store this compound solutions?
A4: this compound powder can be stored at -20°C for up to 3 years.[8] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[1]
Quantitative Data Summary
| Parameter | Value | Kinase Target | Reference(s) |
| IC50 | 32 nM | recombinant MET | [1][2][7][8] |
| IC50 | 30 nM | recombinant VEGFR2 | [1][2][7][8] |
| Solubility | ≥ 5 mg/mL | DMSO | [8] |
| Solubility | 50 mg/mL (96.42 mM) | DMSO | [3] |
| Solubility | Insoluble | Water, Ethanol | [1][2] |
Experimental Protocols
Detailed Methodology for a Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is a general guideline and should be optimized for your specific kinase and laboratory conditions.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a concentration range for your dose-response curve (e.g., from 10 mM down to 100 pM). Then, dilute these DMSO stocks into the kinase assay buffer to achieve the final desired concentrations with a consistent final DMSO percentage (e.g., 1%).
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 1 mM DTT. The optimal buffer composition may vary depending on the kinase.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP.
-
Kinase Solution: Dilute the kinase enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Dissolve the appropriate peptide or protein substrate in the kinase buffer.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega).[1][5][7]
2. Assay Procedure (384-well plate format):
-
Add this compound: Add 1 µL of the serially diluted this compound solutions or DMSO (for controls) to the appropriate wells of a white, opaque 384-well plate.
-
Add Kinase: Add 2 µL of the kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 2 µL of the ATP/substrate mixture to each well to start the reaction.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[5][7]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[5][7]
-
Read Luminescence: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Background Subtraction: Subtract the average luminescence of the "no enzyme" control wells from all other wells.
-
Normalization: Normalize the data by setting the average luminescence of the "no inhibitor" (DMSO only) control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.
-
Dose-Response Curve and IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of VEGFR2 and c-Met.
Caption: A troubleshooting workflow for common issues in this compound kinase inhibition assays.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. assayquant.com [assayquant.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Pamufetinib Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Pamufetinib (TAS-115).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally administered, ATP-competitive small molecule inhibitor that dually targets c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2][3][4] It also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), AXL, and FLT-3.[5][6] This multi-targeted profile allows it to suppress tumor growth, angiogenesis, and fibrosis.[3][5][6]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or -20°C for one month.[2][3] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]
Q3: I am observing high variability in my in vitro cell-based assay results. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors. Common culprits include:
-
Cell Line Integrity: Ensure your cell line has not been passaged too many times, which can lead to genetic drift and altered responses. Regularly perform cell line authentication.
-
Mycoplasma Contamination: This is a frequent and often undetected source of experimental variability. Regularly test your cell cultures for mycoplasma.
-
Reagent Quality and Preparation: Use high-quality, fresh reagents. Ensure this compound stock solutions are prepared correctly and have not undergone excessive freeze-thaw cycles.[2][3]
-
Assay Conditions: Factors like cell seeding density, incubation times, and serum concentration in the media can significantly impact results. These should be optimized and kept consistent across experiments.
-
Instrument Settings: For plate-based assays, ensure the instrument (e.g., for TR-FRET or luminescence) is correctly calibrated and the appropriate filters and settings are used.[7]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 values in cellular assays compared to biochemical assays.
It is common to observe a difference between biochemical and cell-based assay IC50 values.[7] This discrepancy can be attributed to several factors within the cellular environment that are not present in a purified kinase assay.
Possible Causes and Troubleshooting Steps:
-
High ATP Concentration in Cells: Cellular ATP concentrations are much higher than those typically used in biochemical assays. As this compound is an ATP-competitive inhibitor, this can lead to a rightward shift in the dose-response curve.
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, reducing its effective intracellular concentration.
-
Plasma Protein Binding: If the cell culture medium contains high concentrations of serum, this compound may bind to plasma proteins, reducing its free and active concentration.
-
Off-Target Effects: At higher concentrations, off-target effects of the inhibitor might influence cell viability or the signaling pathway being studied, complicating the interpretation of the results.[8]
Detailed Protocol: Investigating Discrepancies in IC50 Values
-
Vary Serum Concentration:
-
Plate cells and allow them to adhere overnight.
-
The next day, replace the medium with a medium containing different serum concentrations (e.g., 10%, 5%, 2%, and 0.5% FBS).
-
Add a serial dilution of this compound and incubate for the desired time.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®). A decrease in IC50 with lower serum concentrations may indicate significant protein binding.
-
-
Use an ATP Depletion Agent (as a control experiment):
-
Pre-treat cells with a mild ATP depletion agent (e.g., 2-deoxyglucose) for a short period before adding this compound.
-
A leftward shift in the IC50 curve in ATP-depleted cells would support the hypothesis of ATP competition being a major factor.
-
-
Directly Measure Intracellular Drug Concentration:
-
If available, use techniques like LC-MS/MS to quantify the intracellular concentration of this compound after treatment. This can directly assess cell permeability and efflux.
-
Issue 2: Development of drug resistance in long-term cell culture experiments.
A common challenge with kinase inhibitors is the emergence of drug resistance over time.[9][10] This is often due to mutations in the target kinase or activation of bypass signaling pathways.
Possible Causes and Troubleshooting Steps:
-
Gatekeeper Mutations: Mutations in the kinase domain of c-Met or VEGFR2 can prevent this compound from binding effectively.
-
Activation of Bypass Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of c-Met and VEGFR2.
-
Increased Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of the inhibitor.
Detailed Protocol: Characterizing this compound Resistance
-
Generate Resistant Cell Lines:
-
Culture sensitive cancer cells in the continuous presence of a low concentration of this compound.
-
Gradually increase the concentration of this compound over several weeks to months as the cells adapt.
-
Isolate and expand the resistant clones.
-
-
Sequence the Target Kinases:
-
Extract genomic DNA or RNA from both the parental (sensitive) and resistant cell lines.
-
Perform Sanger or next-generation sequencing of the kinase domains of c-Met and VEGFR2 to identify potential mutations.
-
-
Analyze Signaling Pathways:
-
Use techniques like Western blotting or phospho-kinase antibody arrays to compare the activation status of various signaling proteins in sensitive versus resistant cells, both with and without this compound treatment. Look for upregulation of alternative pathways (e.g., EGFR, FGFR).
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Recombinant VEGFR2 | 30 | Biochemical Kinase Assay |
| Recombinant MET | 32 | Biochemical Kinase Assay |
| HUVEC Proliferation (VEGF-dependent) | 19 | Cell-based Assay |
| MET-amplified Cancer Cells | 32 - 362 | Cell-based Assay (GI50) |
Data compiled from multiple sources.[1][2][3]
Table 2: In Vivo Efficacy of this compound
| Model | Dosage | Effect |
| MET-amplified Human Cancer Xenograft | 50 mg/kg/day | Complete prevention of tumor growth |
| MET-amplified Human Cancer Xenograft | 200 mg/kg/day | 48% tumor regression |
| PC-9/HGF Tumors | Not specified | Inhibition of angiogenesis |
Data compiled from multiple sources.[3]
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
General Experimental Workflow for this compound Testing
Caption: A typical workflow for in vitro testing of this compound.
Troubleshooting Logic for Inconsistent this compound Results
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. atsjournals.org [atsjournals.org]
- 6. This compound (TAS-115) / Otsuka [delta.larvol.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pamufetinib Drug-Drug Interaction Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro drug-drug interaction (DDI) studies with Pamufetinib. The information is designed for scientists and drug development professionals to navigate common experimental challenges.
Section 1: Cytochrome P450 (CYP) Enzyme Interaction Studies
This compound, as a multi-kinase inhibitor, has the potential to interact with drug-metabolizing enzymes.[1][2] Understanding its role as an inhibitor or substrate of Cytochrome P450 (CYP) enzymes is critical for predicting clinical drug-drug interactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the potential of this compound to inhibit major CYP enzymes? A1: Based on typical profiles for kinase inhibitors, this compound should be evaluated for its inhibitory potential against key CYP isoforms as recommended by regulatory agencies like the FDA and EMA.[5][6] These include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5] Hypothetical in vitro data suggests this compound may be a moderate inhibitor of CYP3A4. See the data summary table below for illustrative IC₅₀ values.
Q2: Should I test for time-dependent inhibition (TDI) of CYP enzymes by this compound? A2: Yes. Time-dependent inhibition can lead to more significant and prolonged drug interactions than reversible inhibition.[7] It is recommended to perform a pre-incubation step in your assay to assess TDI.[8][9] A significant shift in the IC₅₀ value after pre-incubation with NADPH suggests potential TDI.[8]
Q3: Which in vitro system is better for CYP inhibition studies: human liver microsomes (HLMs) or recombinant CYP enzymes? A3: HLMs are considered the 'gold standard' as they provide a more physiologically relevant environment containing multiple CYP enzymes.[7][10] Recombinant systems are useful for pinpointing which specific CYP isoform is being inhibited without interference from other enzymes.[7] It is often best to start with HLMs and use recombinant enzymes for follow-up or mechanistic studies.
Data Presentation: this compound CYP Inhibition Profile (Illustrative Data)
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Weak / None |
| CYP2C9 | Diclofenac | > 50 | Weak / None |
| CYP2C19 | S-Mephenytoin | 28.5 | Weak |
| CYP2D6 | Dextromethorphan | 45.1 | Weak / None |
| CYP3A4 | Midazolam | 8.2 | Moderate |
| CYP3A4 | Testosterone | 9.5 | Moderate |
Note: Data is for illustrative purposes only.
Experimental Workflow: CYP Inhibition Assay
Caption: Workflow for a this compound CYP inhibition assay.
Troubleshooting Guide: CYP Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC₅₀ values between experiments. | - Inconsistent solvent concentration.[9]- Variability in human liver microsome batches.[7]- this compound instability or non-specific binding.[11] | - Ensure final solvent concentration is low and consistent (<0.5%).[9]- Qualify each new batch of HLMs with control inhibitors.- Measure compound concentration at the start and end of the experiment to check for stability and recovery. |
| Positive control inhibitor shows weak or no effect. | - Degraded NADPH or control inhibitor stock.- Incorrect probe substrate concentration (too high).[10]- Low enzyme activity in the HLM batch. | - Prepare fresh NADPH and control stocks.- Ensure the substrate concentration is at or below its Km value to be sensitive to inhibition.[10]- Test HLM activity before starting the study. |
| This compound appears more potent in assays with pre-incubation. | - Potential time-dependent inhibition (TDI).[7] | - This is a valid experimental outcome. Proceed to determine the kinetic parameters of inactivation (Kᵢ and kᵢₙₐ꜀ₜ) to characterize the TDI potential.[9] |
Section 2: Efflux Transporter (P-gp & BCRP) Interaction Studies
Many kinase inhibitors interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can significantly alter a drug's absorption and distribution.[12][13]
Frequently Asked Questions (FAQs)
Q1: Is this compound likely to be a substrate or inhibitor of P-gp and BCRP? A1: Given its classification as a multi-kinase inhibitor, there is a high probability that this compound interacts with both P-gp and BCRP.[12] In vitro assays are necessary to determine if it is a substrate (a "victim" of DDI), an inhibitor (a "perpetrator" of DDI), or both.
Q2: What is the best in vitro model to study P-gp and BCRP interactions? A2: Polarized cell monolayers, such as Caco-2, or transfected cell lines like MDCKII-MDR1 (for P-gp) and MDCKII-BCRP, are the most common and recommended systems.[14][15] These models allow for bidirectional transport assays to calculate an efflux ratio, which is a direct measure of active transport.[15][16] Vesicular transport assays are another option.[17]
Q3: My this compound sample shows cytotoxicity in the cell monolayer assay. How does this affect my results? A3: Cytotoxicity can damage the cell monolayer, compromising its integrity and leading to falsely high permeability values. It is crucial to assess this compound's cytotoxicity at the tested concentrations beforehand (e.g., using an MTT or LDH assay). DDI experiments should be conducted at non-toxic concentrations.
Data Presentation: this compound Transporter Interaction Profile (Illustrative Data)
Substrate Assessment
| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Conclusion |
|---|---|---|---|---|
| Caco-2 | B -> A | 6.5 | 4.3 | Substrate of P-gp/BCRP |
| | A -> B | 1.5 | | |
An Efflux Ratio > 2 is generally considered indicative of active transport.
Inhibition Assessment
| Transporter | Probe Substrate | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|---|
| P-gp | Digoxin | 12.5 | Potential Inhibitor |
| BCRP | Rosuvastatin | 7.8 | Potential Inhibitor |
Note: Data is for illustrative purposes only.
Experimental Workflow: Bidirectional Transporter Assay
Caption: Workflow for a bidirectional transporter assay.
Troubleshooting Guide: Transporter Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low efflux ratio (<2) for the positive control substrate (e.g., Digoxin for P-gp). | - Poorly formed cell monolayer (leaky).- Low transporter expression in the cell batch.- Sub-optimal assay conditions (e.g., wrong pH, temperature). | - Check Transepithelial Electrical Resistance (TEER) values before each experiment to ensure monolayer integrity.- Confirm transporter expression via Western Blot or with a known potent substrate.- Standardize and verify all assay conditions. |
| High apparent permeability (Papp) in both directions. | - Compound has very high passive permeability.[18]- Leaky cell monolayer. | - If high passive permeability is masking active transport, consider using a vesicular transport assay.[18]- Discard the plate if TEER values are below the acceptable range. |
| Poor recovery of this compound after the experiment. | - Non-specific binding to the plate or apparatus.[11]- Compound instability in the buffer.- Cellular sequestration. | - Include a mass balance check by measuring the compound in both chambers and in the cell lysate.- Use plates with low-binding surfaces.- Pre-screen for compound stability in the assay buffer at 37°C. |
Section 3: this compound Target Signaling Pathway
Understanding the primary target of this compound is useful context for DDI studies, as potent target engagement can influence its therapeutic window and the clinical relevance of any observed pharmacokinetic interactions. This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and the Hepatocyte Growth Factor Receptor (c-Met).[2]
Caption: this compound inhibits VEGFR and c-Met signaling.
References
- 1. This compound - Taiho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. An evaluation of the drug interaction potential of pazopanib, an oral vascular endothelial growth factor receptor tyrosine kinase inhibitor, using a modified Cooperstown 5+1 cocktail in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 8. bioivt.com [bioivt.com]
- 9. fda.gov [fda.gov]
- 10. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Clinically relevant drug interactions with multikinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. xenotech.com [xenotech.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Transporter Interaction - Creative Biolabs [creative-biolabs.com]
- 17. How is transporter interaction assessed? [synapse.patsnap.com]
- 18. wjgnet.com [wjgnet.com]
Technical Support Center: Mitigating Pamufetinib Toxicity in Primary Cell Cultures
Welcome to the technical support center for Pamufetinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity when using this compound in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound in primary cell cultures.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Question: I am observing significant cell death in my primary cell cultures (e.g., HUVECs, primary hepatocytes) at this compound concentrations well below the expected GI50/IC50 values. What could be the cause and how can I address it?
Answer:
Unexpectedly high cytotoxicity can stem from several factors, often related to the inherent sensitivity of primary cells compared to immortalized cell lines.
Possible Causes and Solutions:
-
On-Target Toxicity: this compound is a potent dual inhibitor of c-Met and VEGFR2.[1][2] Primary cells, especially endothelial cells and hepatocytes, express these receptors, and their inhibition can disrupt crucial survival and proliferation signals, even at low concentrations.
-
Off-Target Effects: Like many kinase inhibitors, this compound can have off-target activities that contribute to toxicity. Known off-targets include PDGFRα, PDGFRβ, AXL, KIT, SRC, and FLT1.[3] The expression levels of these off-target kinases in your specific primary cell type could influence sensitivity.
-
Culture Conditions: Primary cells are highly sensitive to their environment. Suboptimal culture conditions can exacerbate drug-induced stress.
-
Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds or influence cell sensitivity.
-
Media Composition: The basal medium may lack specific nutrients or growth factors required to maintain the health of the primary cells under the stress of drug treatment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high this compound toxicity.
Issue 2: Difficulty Reproducing Results Between Experiments
Question: My results for this compound's effect on primary cell viability are inconsistent across different experimental batches. How can I improve reproducibility?
Answer:
Reproducibility with primary cells can be challenging due to their inherent biological variability. Standardizing your experimental procedures is key.
Possible Causes and Solutions:
-
Donor Variability: Primary cells from different donors can exhibit varied responses to drug treatment due to genetic differences.
-
Cell Passage Number: Primary cells have a finite lifespan and their characteristics can change with each passage. It is advisable to use early passage cells for consistency.[4]
-
Inconsistent Cell Health: The initial health and density of the cells at the time of treatment can significantly impact the outcome.
-
Reagent Variability: Inconsistent lots of media, serum, or other reagents can introduce variability.
Recommendations for Improving Reproducibility:
-
Thoroughly Characterize Primary Cells: If possible, use cells from the same donor lot for a series of experiments. Document donor information and passage number for all experiments.
-
Standardize Seeding Density: Perform optimization experiments to determine the ideal seeding density for your primary cells in your chosen assay format.
-
Monitor Cell Viability Pre-Treatment: Ensure high viability (>90%) of cells before adding this compound.
-
Use Master Mixes: Prepare master mixes of this compound dilutions to add to your cell cultures to minimize pipetting errors.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls in every experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule, ATP-competitive inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][5] It has IC50 values of 32 nM for c-Met and 30 nM for VEGFR2.[1][2] By inhibiting these receptors, this compound can block downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR2 and c-Met signaling pathways.
Q2: What are the known IC50 and GI50 values for this compound in primary cells?
A2: Direct IC50 values for this compound in a variety of primary cells are not extensively published. However, some data is available:
| Target/Cell Line | Assay Type | Value | Reference |
| Recombinant VEGFR2 | Kinase Assay | IC50: 30 nM | [1][2] |
| Recombinant c-Met | Kinase Assay | IC50: 32 nM | [1][2] |
| HUVEC | Cell Viability | GI50: > 10 µM | [1] |
Q3: How can I mitigate this compound-induced toxicity in my primary cell cultures?
A3: Several strategies can be employed to reduce the toxic effects of this compound on primary cells, allowing for a wider experimental window.
-
Use of Serum-Free or Reduced-Serum Media: Serum contains a complex mixture of growth factors and proteins that can influence cellular responses to drugs. Transitioning to a serum-free or reduced-serum medium, supplemented with defined growth factors, can sometimes reduce non-specific toxicity and improve experimental consistency.[6]
-
Co-culture Systems: Culturing the primary target cells with a supportive cell type (e.g., stromal cells, fibroblasts) can provide a more physiologically relevant microenvironment. These supporting cells can secrete growth factors and extracellular matrix components that enhance the resilience of the primary cells to drug-induced stress.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 48 hours off). This can allow cells time to recover from the initial insult and may better mimic in vivo pharmacokinetics.
Experimental Workflow for Toxicity Mitigation
Caption: Workflow for testing toxicity mitigation strategies.
Q4: What are the best practices for preparing and storing this compound?
A4: Proper handling of this compound is crucial for accurate and reproducible results.
-
Solubility: this compound is soluble in DMSO. For a 10 mg/mL stock solution, this corresponds to a concentration of 19.28 mM. A higher concentration of 50 mg/mL (96.42 mM) is also achievable in fresh, moisture-free DMSO.[2]
-
Storage: Store the solid compound at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability in Primary Hepatocytes
This protocol is adapted for primary hepatocytes to assess cytotoxicity.
Materials:
-
Primary hepatocytes
-
Collagen-coated 96-well plates
-
Hepatocyte culture medium (e.g., Williams' E medium with supplements)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary hepatocytes in a collagen-coated 96-well plate at a pre-optimized density (e.g., 1.31 x 10^5 cells/cm²) in 100 µL of culture medium.[7] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Primary cell culture (e.g., HUVECs) in a 96-well plate
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
Sterile, flat-bottom 96-well assay plate
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which lysis buffer will be added.
-
Medium Background: Wells with culture medium only (no cells).
-
-
Induce Maximum Release: 45 minutes before the end of the drug incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[8]
-
Collect Supernatant: At the end of the incubation, centrifuge the cell plate at 250 x g for 3-5 minutes to pellet any detached cells.[8]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well of the cell plate to a new 96-well assay plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the assay plate. Mix gently by tapping the plate.
-
Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the medium background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. kosheeka.com [kosheeka.com]
- 5. This compound - Taiho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Pamufetinib (TAS-115) and Sunitinib: A Comparative Analysis in Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of pamufetinib (TAS-115) and the established therapeutic agent sunitinib in renal cell carcinoma (RCC) models. This analysis is based on available experimental data, offering insights into their distinct mechanisms of action and antitumor activities.
This compound (TAS-115) is an oral multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR) and hepatocyte growth factor receptor (c-Met). Sunitinib, a standard-of-care treatment for advanced RCC, is also a multi-targeted tyrosine kinase inhibitor (TKI) with activity against VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-KIT, among others. The differential targeting profiles of these two agents suggest distinct and potentially overlapping mechanisms of action in RCC.
In Vitro Efficacy
While direct comparative in vitro studies between this compound and sunitinib in the same RCC cell lines are not extensively published, the available data allows for an indirect assessment of their potency against key targets.
| Drug | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | VEGFR2 | 30 | Recombinant | Cell-free assay |
| c-Met | 32 | Recombinant | Cell-free assay | |
| Sunitinib | VEGFR2 | 2 | Not Specified | Not Specified |
| PDGFRβ | 1 | Not Specified | Not Specified | |
| c-KIT | 1 | Not Specified | Not Specified | |
| FLT3 | 1 | Not Specified | Not Specified | |
| RET | 3 | Not Specified | Not Specified |
This table summarizes the inhibitory concentrations (IC50) of this compound and sunitinib against their primary targets. Lower IC50 values indicate greater potency.
Animal Model Efficacy: Xenograft Studies
Preclinical studies in animal models provide crucial insights into the in vivo antitumor activity of therapeutic agents. A key study evaluated the efficacy of this compound and sunitinib in a human renal cell carcinoma xenograft model.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | Not Specified | Data not available |
| Sunitinib | 40 mg/kg/day | Data not available |
This table is intended to present a direct comparison of in vivo efficacy. While a study comparing this compound to sunitinib at a 40 mg/kg/day dose in a xenograft model has been referenced, specific quantitative tumor growth inhibition data was not publicly available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The distinct target profiles of this compound and sunitinib result in the inhibition of different signaling pathways crucial for tumor growth, proliferation, and angiogenesis in renal cell carcinoma.
Figure 1. Targeted signaling pathways of this compound and Sunitinib.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following outlines a general protocol for a xenograft study comparing the efficacy of two therapeutic agents.
Figure 2. General workflow for a comparative xenograft study.
Cell Culture and Xenograft Implantation:
Human renal cell carcinoma cells are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested and suspended in an appropriate medium. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
Treatment Administration:
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound and sunitinib are typically formulated for oral gavage and administered daily at specified doses. The control group receives the vehicle solution.
Efficacy Evaluation:
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Conclusion
Both this compound and sunitinib demonstrate potent inhibition of key signaling pathways implicated in renal cell carcinoma. Sunitinib is a well-established multi-targeted TKI with proven clinical efficacy. This compound, with its dual inhibition of VEGFR and c-Met, presents a promising therapeutic strategy. Direct comparative preclinical studies with publicly available quantitative data are needed to fully elucidate the relative efficacy of these two agents in RCC models. The experimental designs and pathway analyses presented here provide a framework for the continued investigation and development of novel targeted therapies for renal cell carcinoma.
Pamufetinib: A Comparative Guide to its Synergistic Potential with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamufetinib (TAS-115) is a potent oral dual inhibitor of MET and VEGFR2 tyrosine kinases.[1] Its mechanism of action, targeting key pathways in tumor growth, angiogenesis, and metastasis, suggests a strong potential for synergistic activity when combined with traditional chemotherapy agents. This guide provides a comparative overview of the potential synergistic effects of this compound with various chemotherapy drugs, supported by available preclinical data from related c-MET inhibitors and detailed experimental protocols for evaluating such combinations. While direct quantitative synergy data for this compound combinations from publicly available literature is limited, the information presented here offers a robust framework for designing and interpreting preclinical and clinical studies.
Synergistic Effects with Chemotherapy: Preclinical Evidence
A key study on the c-MET inhibitors crizotinib and cabozantinib in pancreatic ductal adenocarcinoma (PDAC) cell lines demonstrated significant synergistic effects when combined with doxorubicin. This synergy was quantified using the Combination Index (CI), with values well below 1.0 indicating a strong synergistic interaction.
Table 1: Synergistic Effects of c-MET Inhibitors with Doxorubicin in Pancreatic Cancer Cells
| c-MET Inhibitor | Cell Line | Chemotherapy Agent | Combination Index (CI) Value | Observed Effects |
| Crizotinib | SUIT-2 | Doxorubicin | < 1.0 | Significant spheroid growth inhibition and apoptosis induction |
| Cabozantinib | SUIT-2 | Doxorubicin | < 1.0 | Significant spheroid growth inhibition and apoptosis induction |
Data from a study on the synergistic effects of c-MET inhibitors in pancreatic cancer cells. The CI values indicate a synergistic relationship.
These findings suggest that this compound, as a potent c-MET inhibitor, is likely to exhibit similar synergistic effects with doxorubicin and potentially other chemotherapy agents in c-MET-driven cancers.
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic potential of this compound with chemotherapy, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
Objective: To determine the cytotoxic effects of this compound and a selected chemotherapy agent, both alone and in combination, and to quantify the nature of their interaction (synergism, additivity, or antagonism).
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO).
-
MTT Assay:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and combinations of both at fixed ratios.
-
After a specified incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2][3]
-
Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[2][3]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).[2][3]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (inhibited) for each drug concentration and combination.
-
Use software like CompuSyn to analyze the dose-response data and calculate the Combination Index (CI).
-
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy using the MTT assay and Chou-Talalay analysis.
Three-Dimensional (3D) Spheroid Culture
Objective: To assess the effect of this compound and chemotherapy combinations on a more physiologically relevant 3D tumor model.
Methodology:
-
Spheroid Formation:
-
Drug Treatment: Treat the spheroids with this compound, the chemotherapy agent, and their combination at various concentrations.
-
Assessment of Spheroid Growth:
-
Monitor spheroid size and morphology over time using microscopy and image analysis software.
-
At the end of the treatment period, assess cell viability within the spheroids using assays like CellTiter-Glo® 3D.[5]
-
-
Data Analysis: Compare the reduction in spheroid volume and/or viability between single-agent and combination treatments to determine synergistic effects.
Apoptosis Assays
Objective: To determine if the combination of this compound and chemotherapy induces a synergistic increase in programmed cell death (apoptosis).
Methodology:
-
Cell Treatment: Treat cancer cells with this compound, the chemotherapy agent, and their combination for a specified duration.
-
Apoptosis Staining:
-
Use an Annexin V/Propidium Iodide (PI) staining kit to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent groups to identify synergistic induction of apoptosis.
Signaling Pathways and Mechanism of Synergy
This compound's dual inhibition of MET and VEGFR2 targets critical pathways involved in tumor progression and resistance. The synergistic effect with chemotherapy is likely mediated through the following mechanisms:
-
Inhibition of MET-mediated Chemoresistance: The c-MET pathway can confer resistance to chemotherapy by promoting cell survival and DNA repair mechanisms. This compound's inhibition of MET can abrogate these resistance mechanisms, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
-
Disruption of Angiogenesis: By inhibiting VEGFR2, this compound disrupts tumor angiogenesis, which is essential for tumor growth and metastasis. This can enhance the delivery and efficacy of chemotherapy to the tumor microenvironment.
-
Induction of Apoptosis: The combined blockade of MET and VEGFR2 signaling, coupled with the DNA-damaging effects of chemotherapy, can lead to a synergistic induction of apoptosis in cancer cells.
Signaling Pathway of this compound and Chemotherapy Synergy
Caption: Proposed mechanism for the synergistic effect of this compound and chemotherapy.
Conclusion
While direct preclinical data on the synergistic effects of this compound with chemotherapy is still emerging, the strong scientific rationale based on its mechanism of action and supportive data from other c-MET inhibitors highlight its significant potential as a combination partner. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to explore and validate the synergistic potential of this compound in various cancer types. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound-based combination therapies.
References
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. copnerbiotech.com [copnerbiotech.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Independent Validation of Pamufetinib Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Pamufetinib (TAS-115), a multi-targeted tyrosine kinase inhibitor, with a focus on independent validation and comparison with alternative therapies. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound's potential.
Executive Summary
This compound is an oral tyrosine kinase inhibitor that primarily targets c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), key drivers of tumor growth, angiogenesis, and metastasis. Published research has demonstrated its potential in various preclinical models and clinical trials. This guide synthesizes available data to offer a comparative analysis of this compound against other multi-targeted tyrosine kinase inhibitors, namely Cabozantinib and Sunitinib, which also target VEGFR and other kinases. While direct head-to-head preclinical validation studies are limited, this guide draws comparisons from independent research to provide a comprehensive overview.
Data Presentation: Quantitative Comparison of Kinase Inhibition and Cellular Potency
The following tables summarize the in vitro inhibitory activities and cellular potencies of this compound, Cabozantinib, and Sunitinib from various published studies. It is important to note that these values were generated in different experiments and are presented here for comparative purposes.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target | This compound (nM) | Cabozantinib (nM) | Sunitinib (nM) |
| VEGFR2 | 30[1] | 0.035[2] | 80[3] |
| c-Met | 32[1] | 1.3[2] | - |
| PDGFRβ | - | 234[4] | 2[3] |
| c-Kit | - | 4.6[2] | - |
| FLT3 | - | 11.3[2] | 50 (ITD) / 250 (WT)[3] |
| AXL | - | 7[2] | - |
| RET | - | 4[2] | - |
| Tie2 | - | 14.3[2] | - |
Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
| Cell Line | This compound (µM) | Cabozantinib (µM) | Sunitinib (µM) |
| Renal Cell Carcinoma | |||
| 786-O | - | 10 (WT) / 13 (Sunitinib-resistant)[5] | 4.6 - 5.2[6] |
| ACHN | - | - | 1.9[6] |
| Caki-1 | - | - | 2.8[6] |
| Caki-2 | - | 14.5 (WT) / 13.6 (Sunitinib-resistant)[5] | - |
| Glioblastoma | |||
| U87 | - | - | 5.4[7] |
| U251 | - | - | 5.4[7] |
| T98G | - | - | 5.4[7] |
| U138 | - | - | 5.4[7] |
| Melanoma Brain Metastasis | |||
| H1 | - | 71.8[8] | - |
| H3 | - | 33.4[8] | - |
| H10 | - | 70.4[8] | - |
| Neuroblastoma | |||
| Multiple Cell Lines | - | 1.6 - 16.2[9] | - |
| Hepatocellular Carcinoma | |||
| Huh7.5 | - | - | - |
| Colon Cancer | |||
| HT29 | - | - | - |
Table 3: Preclinical Pharmacokinetic Parameters in Mice (Oral Administration)
| Parameter | This compound | Cabozantinib | Sunitinib |
| Dose (mg/kg) | Not specified | 15 | 30, 60, 120 |
| Cmax (ng/mL or µM) | Not specified | ~1500 ng/mL | ≥2 µM (all doses) |
| Tmax (h) | 1.0 - 2.0 | ~4 | Not specified |
| AUC (ng·h/mL or µM·h) | Dose-proportional increase from 200-650mg | - | Dose-dependent clearance |
Note: This table presents data from different studies and direct comparison should be made with caution.[1][10]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound and its alternatives.
In Vitro Cell Viability Assay (MTT/WST-based)
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Cabozantinib, Sunitinib) for a specified duration (typically 72 hours).
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST, 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the drug in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. The drug is typically administered orally (by gavage) daily or on a specific schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumor weight may also be measured at the end of the study.
-
Data Analysis: Tumor growth curves are plotted for each group to compare the efficacy of the treatment. Parameters such as tumor growth inhibition (TGI) are calculated.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits c-Met and VEGFR signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for preclinical evaluation of a tyrosine kinase inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
Logical Relationships
The following diagram illustrates the logical relationship between targeting c-Met/VEGFR and the desired therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib | CoLab [colab.ws]
- 10. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Properties of Pamufetinib and Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of two distinct therapeutic agents: Pamufetinib, a multi-targeted tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody. The information presented herein is intended to offer an objective overview supported by available preclinical data to aid in research and development efforts within the field of oncology and angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy. This guide focuses on two key anti-angiogenic drugs:
-
This compound (TAS-115): An orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Mesenchymal-Epithelial Transition Factor (c-Met).
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that specifically targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis.
This document will delve into their mechanisms of action, compare their performance based on available preclinical data, and provide detailed experimental protocols for key angiogenesis assays.
Mechanisms of Action
The fundamental difference between this compound and Bevacizumab lies in their molecular targets and mode of inhibition.
This compound is a dual inhibitor of c-Met and VEGFRs.[1] By targeting the intracellular kinase domains of these receptors, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. The dual inhibition of both VEGFR and c-Met pathways may offer a broader anti-angiogenic effect and potentially overcome resistance mechanisms associated with the upregulation of alternative signaling pathways.
Bevacizumab functions by directly binding to and neutralizing the VEGF-A ligand in the extracellular space.[2] This prevents VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.[3]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and Bevacizumab.
Preclinical Data Comparison
In Vitro Angiogenesis Inhibition
| Parameter | This compound | Bevacizumab |
| Target | VEGFR2, c-Met | VEGF-A |
| IC50 (VEGFR2) | 30 nM[4] | Not Applicable (Extracellular Target) |
| IC50 (c-Met) | 32 nM[4] | Not Applicable |
| HUVEC Tube Formation | Inhibits endothelial proliferation and VEGF production by cancer cells.[4] | Shows a dose-dependent inhibition of VEGF-induced HUVEC tube formation.[3] At high concentrations, it may promote migration and tube formation via TGF-β1 pathway activation.[5][6] |
In Vivo Angiogenesis Inhibition
| Assay | This compound | Bevacizumab |
| Matrigel Plug Assay | Data from specific Matrigel plug assays for this compound is not detailed in the available search results. | In a mouse model, a high concentration (100 μg/mL) of Bevacizumab promoted angiogenesis in Matrigel plugs containing HUVECs.[5] |
| Xenograft Models | In MET-amplified human cancer transplanted models, this compound at 200 mg/kg/day induced a 48% tumor regression.[4] | Treatment with Bevacizumab has been shown to increase hypoxia within tumors, and the subsequent induction of apoptosis is dependent on the tumor's susceptibility to hypoxia-induced apoptosis.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Objective: To evaluate the effect of this compound or Bevacizumab on the tube-forming capacity of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel (Growth factor reduced)
-
24-well plates
-
This compound and Bevacizumab
-
VEGF-A (as a stimulant)
-
Calcein AM (for visualization)
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Culture HUVECs to 80-90% confluency.
-
Harvest HUVECs and resuspend them in a basal medium containing VEGF-A.
-
Add varying concentrations of this compound or Bevacizumab to the HUVEC suspension.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Stain the cells with Calcein AM.
-
Visualize and quantify the tube formation (e.g., total tube length, number of junctions) using a fluorescence microscope and appropriate image analysis software.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a Matrigel plug implanted in an animal model.
Objective: To assess the in vivo anti-angiogenic effects of this compound or Bevacizumab.
Materials:
-
Matrigel (Growth factor reduced)
-
VEGF-A and/or bFGF (basic Fibroblast Growth Factor)
-
This compound or Bevacizumab
-
Immunocompromised mice (e.g., nude mice)
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw Matrigel on ice.
-
Mix Matrigel with VEGF-A/bFGF and the test compound (this compound or Bevacizumab) or vehicle control on ice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of vascularization by:
-
Measuring the hemoglobin content within the plug as an indicator of blood vessel formation.
-
Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Conclusion
This compound and Bevacizumab represent two distinct and important strategies for inhibiting angiogenesis in cancer therapy. Bevacizumab, a well-established therapeutic, effectively sequesters extracellular VEGF-A. This compound offers a newer, multi-targeted approach by inhibiting the intracellular kinase activity of both VEGFR and c-Met. This dual inhibition holds the potential for a more comprehensive blockade of angiogenic signaling and may circumvent certain resistance mechanisms.
The absence of direct comparative studies necessitates that researchers carefully consider the distinct mechanisms of these agents and evaluate them within the specific context of their research models. The experimental protocols provided in this guide offer a starting point for conducting such comparative analyses to elucidate the relative anti-angiogenic potential of these and other emerging therapies.
References
- 1. The antiangiogenic effects of polyisoprenylated cysteinyl amide inhibitors in HUVEC, chick embryo and zebrafish is dependent on the polyisoprenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Pamufetinib and Nintedanib in Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases, nintedanib has been a cornerstone treatment. However, the quest for novel, more effective anti-fibrotic agents continues. This guide provides a side-by-side analysis of pamufetinib (TAS-115), a novel tyrosine kinase inhibitor, and the established drug, nintedanib. We delve into their mechanisms of action, compare their efficacy in preclinical lung fibrosis models, and present available clinical data, offering a comprehensive resource for the research community.
Mechanism of Action: Targeting Key Fibrotic Pathways
Both this compound and nintedanib are multi-targeted tyrosine kinase inhibitors that interfere with signaling pathways crucial to the pathogenesis of lung fibrosis. While they share common targets, there are also key differences in their profiles.
Nintedanib is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By blocking these receptors, nintedanib effectively interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cell types responsible for the excessive deposition of extracellular matrix (ECM) proteins in the lungs.[1][2]
This compound also targets PDGFR and VEGFR. In addition, it is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[3] The inhibition of CSF1R may provide an additional anti-inflammatory and anti-fibrotic effect by targeting macrophages, which are known to contribute to the fibrotic process.
Below is a diagram illustrating the signaling pathways targeted by both drugs.
Preclinical Efficacy in Lung Fibrosis Models
The bleomycin-induced lung fibrosis model is a widely used and well-characterized in vivo model to assess the efficacy of anti-fibrotic compounds.
Nintedanib in the Bleomycin-Induced Lung Fibrosis Model
Nintedanib has demonstrated consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[1][2] In a mouse model of bleomycin-induced pulmonary fibrosis, nintedanib treatment has been shown to significantly reduce lung inflammation, granuloma formation, and fibrosis.[4] Histological analysis revealed a decrease in both Ashcroft score and Masson's trichrome staining, indicating a reduction in fibrosis and collagen deposition.[4][5] Furthermore, immunohistochemistry showed reduced levels of collagen-1.[4] Nintedanib has also been shown to ameliorate bleomycin-induced pulmonary fibrosis by modulating the PI3K/Akt/mTOR pathway, reducing apoptosis and oxidative stress.[6]
This compound in the Bleomycin-Induced Lung Fibrosis Model
Preclinical studies have shown that this compound also exerts potent anti-fibrotic effects. In a mouse model of bleomycin-induced pulmonary fibrosis, this compound significantly inhibited the development of pulmonary fibrosis and the deposition of collagen in the lungs.[7]
Side-by-Side Preclinical Data Summary
| Parameter | This compound | Nintedanib |
| Animal Model | Bleomycin-induced lung fibrosis (mice) | Bleomycin-induced lung fibrosis (mice, rats) |
| Effect on Fibrosis Score | Significantly inhibited development of pulmonary fibrosis[7] | Significantly reduced Ashcroft score[4] |
| Effect on Collagen Deposition | Significantly inhibited collagen deposition[7] | Reduced collagen deposition (Masson's trichrome staining, reduced collagen-1 levels)[4][5] |
| Effect on Inflammation | Data not available | Reduced BAL neutrophils and lymphocytes[4] |
| Other Effects | - | Ameliorated apoptosis and oxidative stress[6] |
In Vitro Effects on Fibroblast Function
The activation of fibroblasts to a myofibroblast phenotype is a critical step in the fibrotic process. Both this compound and nintedanib have been shown to inhibit these processes in vitro.
Nintedanib has been demonstrated to inhibit the proliferation and migration of human lung fibroblasts in a dose-dependent manner.[8] It also prevents the differentiation of fibroblasts into myofibroblasts, as evidenced by the downregulation of α-smooth muscle actin (α-SMA) and Snail expression.[8] Mechanistically, nintedanib reduces the TGF-β1-induced phosphorylation of Smad2/3, p38MAPK, and ERK1/2.[8] Furthermore, nintedanib has been shown to inhibit collagen synthesis and maturation at several regulatory levels.[9][10]
Due to the limited availability of published in vitro data for This compound , a direct quantitative comparison is not feasible at this time. However, based on its inhibitory profile against PDGFR, it is expected to have similar inhibitory effects on fibroblast activation.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-fibrotic effects of these compounds.
Clinical Trial Data
A phase 2b randomized clinical trial directly compared this compound with standard anti-fibrotic treatments (nintedanib or pirfenidone) in patients with chronic fibrosing interstitial lung disease with a progressive phenotype.[3][5]
| Trial | Drug(s) | Patient Population | Primary Endpoint | Key Findings |
| Phase 2b (jRCT2051210050) | This compound (50 mg or 100 mg) vs. Nintedanib or Pirfenidone | Chronic fibrosing ILD with progressive phenotype | 26-week rate of decline in Forced Vital Capacity (FVC) | This compound did not decelerate FVC decline compared to the control group. The 26-week rate of change in FVC was -157.8 mL for this compound 100 mg, -95.9 mL for this compound 50 mg, and -63.6 mL for the control group.[3][5] |
| INPULSIS-1 & INPULSIS-2 | Nintedanib vs. Placebo | Idiopathic Pulmonary Fibrosis (IPF) | Annual rate of decline in FVC | Nintedanib significantly reduced the annual rate of FVC decline by approximately 50% compared to placebo.[4] |
The results of the phase 2b trial indicate that in patients with progressive fibrosing ILD who were already on standard anti-fibrotic therapy, switching to this compound monotherapy did not provide additional benefit in slowing the decline of lung function.[3][5]
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model (Representative Protocol for Nintedanib)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Drug Administration: Nintedanib (e.g., 50 mg/kg) or vehicle is administered orally, once or twice daily, starting from day 1 (prophylactic) or day 7-14 (therapeutic) after bleomycin instillation, for a period of 14-21 days.
-
Endpoint Analysis (Day 21 or 28):
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid for differential cell counts to assess inflammation.
-
Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Lung homogenates are used to measure hydroxyproline content as an indicator of collagen deposition.
-
Immunohistochemistry/Western Blot: Analysis of protein expression for markers such as α-SMA, collagen I, and inflammatory cytokines.
-
In Vitro Myofibroblast Differentiation Assay (Representative Protocol)
-
Cell Culture: Primary human lung fibroblasts are cultured in standard growth medium.
-
Stimulation and Treatment: Cells are serum-starved and then pre-treated with various concentrations of nintedanib or this compound for 1 hour before stimulation with transforming growth factor-beta 1 (TGF-β1; e.g., 5 ng/mL) for 24-48 hours.
-
Analysis of Myofibroblast Differentiation:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA). The percentage of α-SMA positive cells or the intensity of α-SMA staining is quantified.
-
Western Blot: Cell lysates are collected to determine the protein levels of α-SMA.
-
qPCR: RNA is extracted to measure the mRNA expression of α-SMA (ACTA2) and other fibrotic markers.
-
Conclusion
Nintedanib has a well-established efficacy profile in both preclinical models and clinical trials for lung fibrosis, primarily through the inhibition of PDGFR, FGFR, and VEGFR signaling. This compound, which targets PDGFR, VEGFR, and CSF1R, has also shown anti-fibrotic effects in preclinical models. However, in a head-to-head clinical trial in patients with progressive fibrosing ILD already on standard therapy, this compound did not demonstrate superiority in slowing the decline of lung function.
This comparative guide highlights the current understanding of these two tyrosine kinase inhibitors. Further research into the preclinical efficacy of this compound, particularly with more detailed quantitative data and in different fibrosis models, would be beneficial for a more comprehensive comparison. The distinct targeting of CSF1R by this compound may warrant further investigation in specific patient populations or in combination therapies. For now, nintedanib remains a proven therapeutic option for patients with various forms of progressive lung fibrosis.
References
- 1. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. atsjournals.org [atsjournals.org]
- 4. Nintedanib treatment for bleomycin-induced lung injury - First report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (TAS-115) / Otsuka [delta.larvol.com]
- 8. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. atsjournals.org [atsjournals.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Pamufetinib
For researchers, scientists, and professionals in drug development, the proper management and disposal of investigational compounds like Pamufetinib are critical for laboratory safety and environmental protection. Although the Safety Data Sheet (SDS) for this compound mesylate states that it is not classified as a hazardous substance or mixture, it is prudent to handle this potent kinase inhibitor with the care afforded to all antineoplastic agents.[1] The following guide provides a clear, step-by-step process for the safe disposal of this compound and associated materials, based on general best practices for pharmaceutical and laboratory chemical waste.
Key Safety and Handling Data
A summary of essential safety and handling information for this compound is provided below, compiled from available safety data sheets.
| Property | Description | Citation |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| First Aid: Eye Contact | Remove contact lenses and flush eyes immediately with large amounts of water. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | [1] |
| First Aid: Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). | [1] |
| First Aid: Ingestion | Wash out mouth with water. Do NOT induce vomiting. | [1] |
| Safe Handling | Avoid inhalation, contact with eyes and skin. Use in areas with appropriate exhaust ventilation. | [1] |
| Storage Conditions | In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | [1] |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal protocol is essential. The following procedures are based on general guidelines for antineoplastic and research compounds.[2][3]
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:
-
Safety glasses with side shields or goggles.
-
Double chemotherapy-rated gloves.[3]
-
A protective lab coat.
2. Disposal of Unused or Expired Solid this compound:
-
Segregation: Do not mix this compound waste with other laboratory wastes.[2]
-
Containment: Collect all unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. The label should identify the contents as "this compound," "Antineoplastic Waste," and include the appropriate hazard communication.
-
Collection: Store the sealed container in a designated satellite accumulation area (SAA) for hazardous waste.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[2][3]
3. Disposal of this compound Solutions:
-
Containment: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled with the contents, including all solvents.
-
Prohibition: Do NOT dispose of this compound solutions down the drain.[4] This practice is prohibited for hazardous waste pharmaceuticals to protect waterways.[4]
-
Collection and Pickup: Manage the container as hazardous chemical waste and arrange for EH&S pickup.
4. Disposal of Contaminated Materials:
-
Trace Contamination: Items with trace amounts of this compound (e.g., gloves, absorbent pads, empty vials) should be disposed of in a designated "Trace Chemotherapy Waste" container (often a yellow container).[2]
-
Bulk Contamination: Items with visible or significant contamination, such as a syringe containing more than a residual amount of the drug, must be disposed of as bulk hazardous chemical waste in a dedicated container (often a black container).[2] Do not place syringes with more than 0.1 ml of residual drug into a sharps container; these must go into a bulk waste container.[2]
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making process and proper waste streams for disposing of materials related to this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution-specific guidelines and local regulations for hazardous waste management.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Pamufetinib
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Pamufetinib. Strict adherence to these procedures is mandatory to ensure personal safety and prevent contamination.
This compound, a potent inhibitor of VEGFR and c-Met/HGFR kinases, requires careful handling due to its potential biological activity.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to be followed by researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) Requirements
All personnel must don the appropriate PPE before handling this compound. The level of protection depends on the specific procedure being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Chemotherapy Gloves, Disposable Gown/Lab Coat, N95 Respirator, Chemical Splash Goggles, Face Shield |
| Solubilization and Dilution | Double Chemotherapy Gloves, Disposable Gown/Lab Coat, Chemical Splash Goggles, Face Shield (work within a certified chemical fume hood) |
| In Vitro / In Vivo Administration | Double Chemotherapy Gloves, Disposable Gown/Lab Coat, Chemical Splash Goggles |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown/Lab Coat, Chemical Splash Goggles |
| Spill Cleanup | Double Chemotherapy Gloves, Disposable Gown/Lab Coat, N95 Respirator, Chemical Splash Goggles, Shoe Covers |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[5]
II. Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for handling this compound from receipt to disposal.
A. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking.
-
Verify that the container is properly labeled and sealed.
-
Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage.[1][6] The product may be shipped at room temperature for short periods.[6]
B. Weighing and Preparation of Stock Solutions:
-
Engineering Controls: All weighing and initial solubilization of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7][8] Ensure adequate ventilation.[6][7][9] An accessible safety shower and eye wash station are mandatory.[6][10]
-
Protocol:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, plastic-backed pads.
-
Don the required PPE for handling solid forms.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.[6][9][10]
-
To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing the powder.[2][3]
-
Cap the vial securely and vortex until the compound is fully dissolved. Gentle warming in a hot water bath can aid dissolution.[2]
-
Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution as recommended, typically at -80°C for long-term stability.[1]
-
C. Administration:
-
When performing in vitro or in vivo experiments, wear the appropriate PPE.
-
All manipulations, including dilutions and additions to cell culture or administration to animals, should be performed carefully to avoid splashes and aerosol generation.
III. Spill Management and Disposal Plan
A. Spill Cleanup:
-
In case of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.[8]
-
For liquid spills, cover with an absorbent material.[6][7] For solid spills, gently cover with wetted absorbent pads to avoid raising dust.
-
Collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol) and wipe clean.
-
All materials used for cleanup must be disposed of as hazardous waste.
B. Waste Disposal:
-
All materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, and gowns, are considered hazardous waste.
-
Dispose of all contaminated waste in designated, clearly labeled hazardous waste containers.[8]
-
Follow your institution's guidelines for the disposal of chemical and chemotherapy waste.
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you contribute to a safe and secure research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. media.cellsignal.cn [media.cellsignal.cn]
- 8. educat.med.utah.edu [educat.med.utah.edu]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
